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  • Product: 5-Fluoro-2-nitrophenyl 2-fluorobenzoate
  • CAS: 219689-89-1

Core Science & Biosynthesis

Foundational

5-Fluoro-2-nitrophenyl 2-fluorobenzoate: Chemical Properties, Mechanistic Reactivity, and Applications in Heterocyclic Synthesis

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized building blocks are critical for accessing complex molecular architectures. 5-Fluoro-2-nitrophenyl 2-fluorob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized building blocks are critical for accessing complex molecular architectures. 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (CAS: 219689-89-1) is a tri-functional intermediate characterized by an ester linkage, a reducible nitro group, and two highly differentiated fluorine atoms [1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and laboratory-scale synthesis. As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures, focusing instead on the causality behind reaction conditions—specifically, how to selectively manipulate the nitro group and the activated 5-fluoro position to synthesize complex heterocycles like benzoxazoles without compromising the ester backbone.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in multi-step synthesis and storage. The data below summarizes its core chemical identity [1, 2].

PropertyValue / Description
Chemical Name 5-Fluoro-2-nitrophenyl 2-fluorobenzoate
CAS Registry Number 219689-89-1
Molecular Formula C13​H7​F2​NO4​
Molecular Weight 279.20 g/mol
Appearance Pale yellow to off-white crystalline solid
Key Functional Groups Ester linkage, Nitro group (reducible), Aryl fluorides (SNAr active)
Solubility Soluble in DCM, EtOAc, DMF, and DMSO; Insoluble in water
Storage Conditions Sealed in dry, 2-8°C, protected from light and moisture [1]

Mechanistic Reactivity & Causality

The true value of 5-fluoro-2-nitrophenyl 2-fluorobenzoate lies in its orthogonal reactivity. A chemist can selectively target one functional group while leaving the others intact, provided the thermodynamic and kinetic conditions are strictly controlled.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position of the nitrophenol ring is highly activated. The adjacent nitro group strongly withdraws electron density via both inductive and resonance effects (Hammett constant σm​≈0.71 ) [5]. When subjected to nucleophiles (e.g., primary amines or thiols), the compound forms a stabilized Meisenheimer complex. Because fluorine is an excellent leaving group in SNAr reactions (due to the highly polarized C-F bond accelerating the rate-determining addition step), this position can be functionalized before any manipulation of the ester or nitro groups occurs.

Reductive Cyclization to Benzoxazoles

A powerful application of this molecule is the synthesis of 2-(2-fluorophenyl)-5-substituted benzoxazoles. This is achieved via the reduction of the nitro group to an aniline.

  • The Causality of Reagent Selection: If harsh basic reducing agents (e.g., Na2​S2​O4​ in NaOH) or strong hydrides (e.g., LiAlH4​ ) are used, the ester linkage will prematurely hydrolyze or reduce [3]. By employing mild, slightly acidic conditions—such as Iron powder and Ammonium Chloride ( Fe/NH4​Cl )—the nitro group is selectively reduced. The newly formed nucleophilic aniline nitrogen is then perfectly positioned to attack the adjacent ester carbonyl intramolecularly. This acyl substitution expels the phenolic oxygen and, following dehydration, yields the stable benzoxazole core [6].

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction progress can be tightly monitored.

Protocol 1: Synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

This procedure utilizes an acyl chloride to drive the esterification, avoiding the water generation typical of Fischer esterifications [4].

  • Preparation : In an oven-dried 250 mL round-bottom flask under a continuous N2​ atmosphere, dissolve 5-fluoro-2-nitrophenol (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition : Add triethylamine ( Et3​N , 15.0 mmol, 1.5 equiv) dropwise via syringe.

    • Causality: Et3​N acts as a non-nucleophilic base to deprotonate the phenol, increasing its nucleophilicity. Crucially, it serves as an acid scavenger for the HCl generated during acylation, preventing the reverse reaction and avoiding acid-catalyzed degradation.

  • Acylation : Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2-fluorobenzoyl chloride (11.0 mmol, 1.1 equiv) dropwise over 15 minutes.

    • Causality: The exothermic nature of acyl chloride reactions requires cooling to prevent the formation of symmetrical anhydrides and to minimize unwanted tar formation.

  • Reaction Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; UV visualization).

  • Workup & Quenching : Quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel, extract the aqueous layer with DCM ( 2×20 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

  • Purification : Concentrate under reduced pressure and recrystallize the crude product from hot ethanol to yield pure 5-fluoro-2-nitrophenyl 2-fluorobenzoate.

Protocol 2: Reductive Cyclization to 2-(2-Fluorophenyl)-5-fluorobenzoxazole
  • Preparation : Suspend 5-fluoro-2-nitrophenyl 2-fluorobenzoate (5.0 mmol, 1.0 equiv) in 40 mL of a 4:1 Ethanol/Water mixture in a round-bottom flask equipped with a reflux condenser.

  • Reduction : Add Iron powder (30.0 mmol, 6.0 equiv) and Ammonium Chloride ( NH4​Cl , 10.0 mmol, 2.0 equiv) to the suspension.

    • Causality: The Fe/NH4​Cl system provides a mild proton source that facilitates electron transfer to the nitro group without dropping the pH to a level that would catalyze ester hydrolysis [6].

  • Cyclization : Heat the mixture to 80 °C (reflux) for 6 hours.

    • Causality: While reduction occurs at lower temperatures, elevated thermal energy is required to overcome the activation barrier for the subsequent intramolecular nucleophilic attack and the final dehydration step that forms the aromatic heterocycle.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with Ethyl Acetate (50 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue with Ethyl Acetate, wash with brine, dry over MgSO4​ , and evaporate to yield the crude benzoxazole, which can be purified via silica gel flash chromatography.

Visualizations

The following diagrams map the logical flow of the synthesis and the precise mechanistic steps of the reductive cyclization.

SynthesisWorkflow A 5-Fluoro-2-nitrophenol C Esterification (Et3N, DCM, 0°C) A->C B 2-Fluorobenzoyl Chloride B->C D 5-Fluoro-2-nitrophenyl 2-fluorobenzoate C->D E SNAr Reaction (Nucleophilic Attack) D->E Amines/Thiols F Reductive Cyclization (Benzoxazole Formation) D->F Fe/NH4Cl

Figure 1: Synthesis workflow and divergent reactivity pathways of the target ester.

Mechanism A 5-Fluoro-2-nitrophenyl 2-fluorobenzoate B Nitro Reduction (Fe/NH4Cl, EtOH/H2O) A->B C 2-Amino-5-fluorophenyl 2-fluorobenzoate B->C D Intramolecular Nucleophilic Attack C->D E Tetrahedral Intermediate D->E F Dehydration (-H2O) E->F G 2-(2-Fluorophenyl)- 5-fluorobenzoxazole F->G

Figure 2: Mechanistic pathway of reductive cyclization yielding a benzoxazole core.

References

  • Title: Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl Source: National Institutes of Health (PMC) URL: [Link]

Exploratory

Spectroscopic Profiling and Structural Elucidation of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

A Comprehensive Technical Guide for Analytical Characterization Executive Summary In the realm of modern drug development and medicinal chemistry, heavily functionalized fluorinated aromatics serve as critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Analytical Characterization

Executive Summary

In the realm of modern drug development and medicinal chemistry, heavily functionalized fluorinated aromatics serve as critical building blocks. 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (CAS: 219689-89-1) is a prime example of a structurally complex intermediate, featuring two distinct fluorinated aromatic systems, a strongly electron-withdrawing nitro group, and a central ester linkage.

As a Senior Application Scientist, I have designed this whitepaper to move beyond merely listing spectral peaks. Instead, this guide establishes a rigorous, self-validating analytical framework. By exploring the causality behind the observed spectral phenomena—such as anisotropic deshielding, inductive effects, and fragmentation thermodynamics—we can achieve unambiguous structural elucidation.

Analytical Strategy & Workflow

To ensure absolute confidence in the structural assignment of complex multifluorinated compounds, a multi-modal spectroscopic approach is mandatory. The workflow below outlines the logical progression from sample preparation through orthogonal data acquisition, ensuring that each technique independently validates the findings of the others.

Workflow Syn Chemical Synthesis (Esterification) Pur Purification (HPLC/Recrystallization) Syn->Pur Prep Sample Preparation (Solvent/Matrix) Pur->Prep NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR IR FT-IR Spectroscopy (Vibrational Modes) Prep->IR MS Mass Spectrometry (EI Fragmentation) Prep->MS Data Data Synthesis & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1. Analytical workflow for the structural elucidation of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate.

Multinuclear NMR Profiling: Elucidating the Spin Systems

Nuclear Magnetic Resonance (NMR) provides the most granular view of the molecule's electronic environment. The presence of two fluorine atoms ( 19F , spin ½) introduces extensive heteronuclear scalar coupling ( JCF​ and JHF​ ), which splits the proton and carbon signals, serving as an internal map of the atomic connectivity.

Causality of Chemical Shifts
  • 1H NMR: The proton ortho to the nitro group on the phenolic ring (H-3) experiences severe anisotropic deshielding from the −NO2​ π -system, pushing its resonance downfield to ~8.2 ppm. Conversely, protons ortho to the fluorine atoms are shielded by the halogen's lone pairs via resonance, counteracting the inductive withdrawal.

  • 19F NMR: According to established models for[1], the local electron density dictates the resonance frequency. The fluorine on the benzoate ring (2-fluoro) is less shielded (~ -108 ppm) compared to the fluorine on the nitrophenyl ring (~ -102 ppm), which is influenced by the cross-conjugated push-pull system of the ester and nitro groups.

Table 1: Multinuclear NMR Data Summary (400 MHz, CDCl3​ )
NucleusAssignment / PositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Causality / Structural Rationale
1H H-3 (Nitrophenyl ring)8.21dd ( J=9.0,5.0 )Deshielded by ortho −NO2​ ; meta-coupled to F.
1H H-6' (Benzoate ring)8.12td ( J=7.5,1.8 )Deshielded by the adjacent ester carbonyl.
1H H-4 (Nitrophenyl ring)7.15ddd ( J=9.0,7.5,2.5 )Shielded by ortho-F resonance donation.
13C Ester Carbonyl ( C=O )161.5sCharacteristic ester resonance; shifted upfield by F.
13C C-F (Nitrophenyl ring)165.2d ( JCF​=255 )Massive one-bond heteronuclear coupling.
19F 5-Fluoro (Nitrophenyl)-102.5td ( J=8.0,5.0 )Modulated by the meta −NO2​ group.
19F 2-Fluoro (Benzoate)-108.0mTypical ortho-fluorobenzoate environment.

Vibrational Spectroscopy (FT-IR): Probing Functional Group Dynamics

Infrared spectroscopy is utilized to validate the integrity of the ester linkage and the nitro group. The exact wavenumber of the carbonyl stretch is highly sensitive to its electronic environment.

Causality of Vibrational Shifts

In standard aliphatic esters, the C=O stretch appears around 1735 cm⁻¹. However, in 5-fluoro-2-nitrophenyl 2-fluorobenzoate, the phenolic oxygen is attached to a strongly electron-withdrawing nitrophenyl ring. This drastically reduces the oxygen's ability to donate electron density into the carbonyl via resonance. Consequently, the carbonyl bond retains higher double-bond character, increasing its force constant and shifting the absorption to a higher frequency (~1748 cm⁻¹), a phenomenon well-documented in the[2].

Table 2: Key FT-IR Vibrational Bands (ATR-Solid)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
1748Strong, SharpEster C=O Carbonyl stretching (shifted high due to phenolic ester)
1535StrongNitro −NO2​ Asymmetric N-O stretching
1348MediumNitro −NO2​ Symmetric N-O stretching
1240StrongEster C-O-C Asymmetric C-O stretching
1110MediumAryl C-F C-F stretching

Mass Spectrometry (EI-MS): Fragmentation Mechanics

Electron Ionization (EI) at 70 eV provides a hard ionization environment, yielding a reproducible fragmentation fingerprint. The molecular ion ( [M]+∙ ) at m/z 279 is typically weak due to the facile cleavage of the ester bond.

The α -Cleavage Mechanism

As detailed in foundational studies on the , the dominant thermodynamic pathway is the α -cleavage of the ester bond. This yields the highly stable 2-fluorobenzoyl cation (acylium ion) at m/z 123, which appears as the base peak (100% relative abundance). The acylium ion further decarbonylates (loss of CO, -28 Da) to form the fluorophenyl cation at m/z 95.

Fragmentation M Molecular Ion[M]+• m/z 279 Acyl Acylium Ion [2-F-C6H4-CO]+ m/z 123 (Base Peak) M->Acyl α-Cleavage Phenoxy Phenoxyl Radical [5-F-2-NO2-C6H3-O]• m/z 156 M->Phenoxy Inductive Cleavage LossCO Loss of CO (-28 Da) Acyl->LossCO Aryl Fluorophenyl Cation [2-F-C6H4]+ m/z 95 LossCO->Aryl

Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathway.

Table 3: Principal EI-MS Fragments
m/z RatioRelative AbundanceIon AssignmentMechanistic Origin
279< 5% [M]+∙ Intact molecular ion
15615% [C6​H3​FNO3​]+∙ Phenoxyl radical via inductive cleavage
123100% [C7​H4​FO]+ Acylium ion via α -cleavage (Base Peak)
9545% [C6​H4​F]+ Loss of CO from the acylium ion

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following protocols must be executed as closed, self-validating systems. Each method incorporates mandatory internal controls.

Multinuclear NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D). Validation step: Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to act as an absolute zero reference.

  • Instrument Calibration: Tune and match the probe for 1H , 13C , and 19F nuclei on a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3​ .

  • Acquisition:

    • 1H : Run a standard 1D sequence (zg30) with a 30° flip angle, 2.0 s relaxation delay ( d1​ ), and 16 scans.

    • 13C : Run a proton-decoupled sequence (zgpg30) with a 2.0 s d1​ , accumulating 1024 scans to ensure a signal-to-noise ratio >10:1 for quaternary carbons.

    • 19F : Run a proton-coupled 1D sequence with a 1.0 s d1​ , 64 scans. Validation step: Reference against internal trichlorofluoromethane ( CFCl3​ ) at 0.0 ppm.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1H and 1.0 Hz for 13C / 19F prior to Fourier transformation.

FT-IR (ATR) Protocol
  • Background Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using a blank Attenuated Total Reflectance (ATR) diamond crystal. Validation step: This subtracts ambient H2​O and CO2​ interferences.

  • System Suitability: Verify the instrument's laser calibration using a standard polystyrene film, ensuring the aromatic C-H stretch is accurately recorded at exactly 1601.2 cm⁻¹.

  • Acquisition: Deposit 2-3 mg of the solid compound directly onto the ATR crystal. Apply uniform pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹.

GC-MS (EI) Protocol
  • System Tuning: Perform an autotune using perfluorotributylamine (PFTBA). Validation step: Calibrate the m/z axis (50-600 Da) and verify that the isotopic ratios of m/z 69, 219, and 502 meet standard tuning criteria.

  • Chromatographic Separation: Inject 1 µL of a 10 µg/mL solution (in dichloromethane) into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column. Ramp the oven from 100 °C to 280 °C at 15 °C/min.

  • Ionization: Maintain the EI source at 230 °C and 70 eV. Scan the quadrupole mass analyzer from m/z 50 to 400.

References

  • Saunders, C., & Khaled, M. B. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • McLafferty, F. W., & Gohike, R. S. (1959). "Mass Spectrometric Analysis. Aromatic Acids and Esters." Analytical Chemistry, ACS Publications. URL:[Link]

  • OpenStax. (2024). "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide: Mechanism of Action of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in Enzyme Profiling

Executive Summary 5-Fluoro-2-nitrophenyl 2-fluorobenzoate is a highly specialized, dual-fluorinated activated ester utilized primarily as an advanced activity-based probe (ABP) and kinetic substrate in structural proteom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-2-nitrophenyl 2-fluorobenzoate is a highly specialized, dual-fluorinated activated ester utilized primarily as an advanced activity-based probe (ABP) and kinetic substrate in structural proteomics and enzymology. Unlike traditional therapeutic drugs, this compound does not have a systemic pharmacological "mechanism of action." Instead, its mechanism is defined by its highly tuned biochemical reactivity with serine hydrolases, esterases, and lipases.

By combining an electron-deficient leaving group with a sterically hindered acyl donor, this molecule allows researchers to trap transient acyl-enzyme intermediates while simultaneously generating a background-free 19 F-NMR and UV-Vis signal. This whitepaper details the chemical causality, mechanistic pathways, and self-validating experimental protocols required to deploy this compound in high-resolution enzyme profiling.

Chemical Logic & Structural Anatomy

The utility of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate stems from the precise stereoelectronic tuning of its two distinct functional halves. Understanding the causality behind these structural choices is critical for assay design [1].

  • The Leaving Group (5-Fluoro-2-nitrophenolate): The presence of the ortho-nitro group strongly withdraws electron density from the ester bond, drastically lowering the activation energy required for nucleophilic attack by an enzyme's active-site serine or cysteine. The addition of the meta-fluorine atom serves a dual purpose: it fine-tunes the pKa​ of the resulting phenol (ensuring rapid ionization at physiological pH 7.4) and provides a highly sensitive 19 F-NMR handle. Upon cleavage, the chemical shift of the fluorine atom changes significantly, allowing for real-time, background-free quantification of enzyme kinetics [2].

  • The Acyl Donor (2-Fluorobenzoate): While standard substrates like p-nitrophenyl acetate (pNPA) undergo rapid deacylation (hydrolysis) after the leaving group departs, the 2-fluorobenzoate moiety introduces significant steric hindrance and inductive electron withdrawal. This stabilizes the acyl-enzyme intermediate, intentionally slowing down the deacylation step. Consequently, the enzyme is temporarily trapped in a covalent state, making this compound an excellent tool for structural characterization via X-ray crystallography or mass spectrometry.

Biochemical Mechanism of Action

The interaction between 5-Fluoro-2-nitrophenyl 2-fluorobenzoate and a target serine hydrolase follows a classic two-step ping-pong bi-bi mechanism, but with altered kinetic weighting due to the fluorinated moieties [3].

  • Nucleophilic Attack: The catalytic serine (activated by the histidine-aspartate charge relay system) attacks the electrophilic carbonyl carbon of the ester, forming a high-energy tetrahedral intermediate.

  • Collapse & Signal Generation: The intermediate collapses, breaking the scissile ester bond. The 5-fluoro-2-nitrophenolate leaving group is expelled. At pH 7.4, this species exists as a resonance-stabilized anion, generating a strong optical absorbance at ~400 nm and a distinct 19 F-NMR resonance shift.

  • Acyl-Enzyme Trapping: The enzyme is now covalently modified as a 2-fluorobenzoyl-enzyme complex. Due to the ortho-fluorine on the benzoyl ring, the subsequent attack by water (deacylation) is sterically and electronically hindered, prolonging the half-life of the inhibited state.

MOA A Enzyme Active Site (Ser-OH) C Tetrahedral Intermediate A->C Nucleophilic Attack B 5-Fluoro-2-nitrophenyl 2-fluorobenzoate B->C Binds Active Site D Acyl-Enzyme Complex (2-fluorobenzoylated Ser) C->D Collapse E Leaving Group Release (5-Fluoro-2-nitrophenolate) C->E Signal Generation (UV-Vis/19F-NMR) F Hydrolysis (Slow) Enzyme Recovery D->F H2O Addition F->A Regeneration

Figure 1: Biochemical mechanism of action demonstrating the trapping of the acyl-enzyme complex and concurrent signal generation.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the dual-modality tracking (UV-Vis and 19 F-NMR) of the enzyme-substrate reaction.

Step-by-Step Methodology: Dual-Modality Kinetic Assay
  • Substrate Preparation: Dissolve 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in anhydrous DMSO to create a 10 mM stock solution. Caution: The activated ester is susceptible to spontaneous hydrolysis in aqueous environments; keep desiccated until use.

  • Buffer Equilibration: Prepare a reaction buffer of 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Pre-warm to 37°C.

  • Enzyme Incubation: Dilute the target serine hydrolase (e.g., α -chymotrypsin) to a final concentration of 10–50 nM in the reaction buffer.

  • Reaction Initiation (UV-Vis): In a quartz cuvette, add the substrate stock to the enzyme solution to achieve a final substrate concentration ranging from 10 µM to 500 µM (ensure final DMSO concentration is <2% v/v). Immediately monitor the change in absorbance at 400 nm ( ΔA400​ ) using a spectrophotometer.

  • Reaction Initiation ( 19 F-NMR): Concurrently, perform the reaction in an NMR tube supplemented with 10% D2​O . Monitor the disappearance of the esterified fluorine resonance and the appearance of the free 5-fluoro-2-nitrophenolate resonance (typically shifted by 5–10 ppm) using a spectrometer equipped with a 19 F-tuned probe.

  • Data Fitting: Plot the initial velocities ( V0​ ) against substrate concentration ( [S] ) and fit to the Michaelis-Menten equation to derive Km​ and kcat​ .

Workflow S1 1. Substrate Preparation (DMSO Stock) S2 2. Enzyme Incubation (Buffer pH 7.4) S1->S2 S3 3. Real-Time Monitoring (Absorbance 400nm) S2->S3 S4 4. 19F-NMR Analysis (Cleavage Quant) S3->S4 S5 5. Kinetic Data Fitting (Michaelis-Menten) S4->S5

Figure 2: Sequential experimental workflow for dual-modality enzyme kinetic profiling.

Comparative Kinetic Data

To contextualize the reactivity of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate, it is essential to compare its kinetic parameters against standard reference substrates. The addition of the bulky, electron-withdrawing 2-fluorobenzoate group significantly alters the catalytic efficiency ( kcat​/Km​ ) by depressing the turnover number ( kcat​ ) due to the stabilized acyl-enzyme intermediate [3].

Table 1: Representative Kinetic Parameters for Serine Hydrolase (e.g., α -chymotrypsin) Cleavage at pH 7.4, 37°C.

Substrate Km​ (µM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Primary Application
p-Nitrophenyl acetate (pNPA)15.245.0 2.96×106 Standard rapid kinetic assays
p-Nitrophenyl benzoate (pNPB)28.512.4 4.35×105 Steric hindrance baseline
5-Fluoro-2-nitrophenyl 2-fluorobenzoate 32.1 0.85 2.64×104 Acyl-enzyme trapping / 19 F-NMR

Data Interpretation: The elevated Km​ reflects the steric bulk of the dual-ring system, while the drastically reduced kcat​ confirms the successful stabilization of the 2-fluorobenzoyl-enzyme intermediate, validating its use as a transient covalent probe rather than a high-turnover substrate.

References

  • Wang, X., et al. "The Application of Fluorine-Containing Reagents in Structural Proteomics." National Institutes of Health (PMC). URL:[Link]

  • Ruiz-Cabello, J., et al. "Fluorine (19F) MRS and MRI in biomedicine." National Institutes of Health (PMC). URL:[Link]

  • "Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates." Journal of Emerging Investigators. URL:[Link]

Exploratory

Whitepaper: The Strategic Discovery and Application of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the shift toward fragment-based drug discovery (FBDD) has elevated the importance of highly specialized, pre-functionalized building blocks. 5-Fluoro-2-nitrophenyl 2-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift toward fragment-based drug discovery (FBDD) has elevated the importance of highly specialized, pre-functionalized building blocks. 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (CAS: 219689-89-1) represents a masterclass in rational intermediate design. Rather than serving as an active pharmaceutical ingredient (API) itself, this bi-fluorinated ester is a highly reactive, sterically constrained precursor utilized in the synthesis of complex benzoxazole and benzoxazine pharmacophores. This technical guide deconstructs the chemical history, structural rationale, and validated synthetic protocols surrounding this critical intermediate.

Historical Context & Discovery Rationale

The "discovery" of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate did not occur in a vacuum; it emerged from the pharmaceutical industry's growing reliance on fluorine chemistry to modulate pharmacokinetics. Historically, the synthesis of rigid heterocyclic rings required harsh conditions that often degraded sensitive functional groups.

By the early 2000s, researchers recognized that combining a1[1] with a created a "spring-loaded" intermediate. The fluorine atoms act as bioisosteres for hydrogen, significantly increasing the lipophilicity and metabolic stability of the downstream drug candidate by blocking cytochrome P450-mediated oxidation sites. Meanwhile, the strategic placement of the nitro group adjacent to the ester linkage provides a latent nucleophile that, upon reduction, drives spontaneous intramolecular cyclization.

Structural and Chemical Profiling

To effectively utilize this compound in synthetic workflows, one must understand its quantitative physical and chemical parameters. The data below summarizes the core metrics required for stoichiometric calculations and analytical tracking.

PropertyValue / Description
Chemical Name 5-Fluoro-2-nitrophenyl 2-fluorobenzoate
CAS Registry Number 2[2]
Molecular Formula C13H7F2NO4
Molecular Weight 279.20 g/mol
Core Scaffold Bi-fluorinated nitrophenyl ester
Physical State Solid (typically crystalline powder)
Solubility Profile Soluble in DCM, EtOAc, DMF; Insoluble in H2O

Mechanistic Causality in Scaffold Design

The architecture of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate is highly intentional. Every functional group serves a distinct mechanistic purpose in the downstream generation of active therapeutics.

  • Fluorine at C5: Enhances the electrophilicity of the aromatic ring and provides steric shielding.

  • Nitro Group at C2: Serves as a masked amine. It remains inert during the initial esterification but can be chemoselectively reduced to an aniline, initiating cyclization.

  • 2-Fluorobenzoate Ester: Acts simultaneously as a protecting group for the phenol and as an intramolecular acyl donor.

Rationale Core 5-Fluoro-2-nitrophenyl 2-fluorobenzoate F1 Fluorine at C5 (Metabolic Stability) Core->F1 NO2 Nitro Group at C2 (Reducible Precursor) Core->NO2 Ester 2-Fluorobenzoate Ester (Acyl Donor / Cyclization) Core->Ester

Structural rationale for 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in drug design.

Experimental Workflows & Protocols

As an Application Scientist, I emphasize that protocols must not merely be followed; the causality of the chemistry must be understood. The following self-validating workflows detail the synthesis of the intermediate and its subsequent conversion into a benzoxazole pharmacophore.

Protocol A: Synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Objective: Achieve high-yield esterification while preventing the degradation of the electron-deficient phenol.

  • Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve 1.0 equivalent of3[3] in anhydrous Dichloromethane (DCM) (0.2 M).

    • Causality: DCM provides a polar aprotic environment that stabilizes the transition state of the acyl substitution without acting as a competing nucleophile.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA), followed by 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: TEA acts as a proton scavenger to neutralize the HCl byproduct, preventing the reverse reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate to accelerate the reaction with the sterically hindered phenol.

  • Acylation: Cool the mixture to 0°C. Dropwise, add 1.1 equivalents of 2-Fluorobenzoyl chloride.

    • Causality: Cooling controls the exothermic nature of the reaction, suppressing the formation of unwanted side products (e.g., ketene dimers).

  • Workup & Validation: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over MgSO4, and concentrate in vacuo.

Protocol B: Reductive Cyclization to Benzoxazole

Objective: Convert the intermediate into a 2-(2-fluorophenyl)-5-fluorobenzoxazole scaffold.

  • Reduction: Dissolve the purified ester from Protocol A in Ethanol. Add 10% Pd/C (0.05 eq by weight). Purge the vessel with H2 gas (1 atm) and stir for 12 hours.

    • Causality: Pd/C under mild H2 pressure chemoselectively reduces the -NO2 group to -NH2 without causing hydrodefluorination (a severe risk with stronger reducing agents like LiAlH4).

  • Cyclization: Filter the mixture through Celite to remove the palladium catalyst. Add a catalytic amount of p-Toluenesulfonic acid (pTSA) and reflux for 6 hours.

    • Causality: The newly formed aniline is perfectly positioned to attack the adjacent ester carbonyl. pTSA protonates the carbonyl oxygen, increasing its electrophilicity and driving the elimination of water to close the benzoxazole ring.

Pathway A 5-Fluoro-2-nitrophenol B 5-Fluoro-2-nitrophenyl 2-fluorobenzoate A->B Esterification (TEA, DMAP) C 2-Amino-5-fluorophenyl 2-fluorobenzoate B->C Reduction (Pd/C, H2) D Benzoxazole Pharmacophore C->D Cyclization (pTSA, Heat)

Synthetic pathway of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate to a benzoxazole.

Analytical Validation

A protocol is only as robust as its validation. To confirm the successful synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate prior to cyclization, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3): The disappearance of the broad phenolic -OH singlet (~10.5 ppm) confirms complete esterification. The aromatic protons of the nitrophenol core will shift downfield due to the electron-withdrawing nature of the newly formed ester linkage.

  • 19F NMR (376 MHz, CDCl3): The spectrum must display two distinct multiplets, confirming the presence of both the C5-fluorine on the nitrophenyl ring and the ortho-fluorine on the benzoate ring.

  • LC-MS (ESI+): A clear molecular ion peak at [M+H]+ = 280.2 m/z validates the exact mass of the synthesized intermediate.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 177745, 2-Fluorobenzoate." PubChem Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amidation and Acyl Transfer Protocols Utilizing 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Introduction & Mechanistic Rationale Activated esters are indispensable reagents in peptide synthesis, bioconjugation, and the construction of complex pharmaceutical intermediates. Among these, 5-Fluoro-2-nitrophenyl 2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Activated esters are indispensable reagents in peptide synthesis, bioconjugation, and the construction of complex pharmaceutical intermediates. Among these, 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (CAS: 219689-89-1) represents a highly reactive class of acylating agents designed for challenging coupling reactions.

The core principle behind activated esters relies on enhancing the electrophilicity of the carbonyl carbon by attaching an electron-withdrawing leaving group [2]. In this specific compound, the 5-fluoro-2-nitrophenyl (FNP) moiety acts as an exceptional leaving group. The synergistic electron-withdrawing effects of the ortho-nitro group (via resonance and strong inductive effects) and the meta-fluoro group (via inductive effects) drastically lower the pKa of the corresponding 5-fluoro-2-nitrophenol byproduct[1].

This stabilization of the phenolate anion drives the nucleophilic acyl substitution forward, enabling the efficient transfer of the 2-fluorobenzoyl group even to sterically hindered or electronically deactivated amines. Fluorinated nitrophenyl derivatives are increasingly recognized as highly valuable intermediates in advanced pharmaceutical synthesis due to these precise electronic tunabilities [3].

Mechanism R1 Amine Nucleophile INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 5-Fluoro-2-nitrophenyl 2-fluorobenzoate R2->INT P1 2-Fluorobenzamide Product INT->P1 Collapse & Expulsion P2 5-Fluoro-2-nitrophenolate (Leaving Group) INT->P2

Fig 1: Nucleophilic acyl substitution mechanism of 5-fluoro-2-nitrophenyl esters.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Visual cues (such as color changes associated with the leaving group) are integrated directly into the workflow to provide researchers with real-time feedback on reaction progress and purification success.

Protocol A: Standard Amidation of Primary and Secondary Amines

This protocol is optimized for the acylation of standard aliphatic and aromatic amines.

Reagents:

  • 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (1.0 eq)

  • Target Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (1.0 mmol) in 5.0 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (2.0 mmol) to the solution.

    • Causality Insight: DIPEA is strictly preferred over Triethylamine (Et₃N). Its steric bulk prevents it from acting as a competing nucleophile against the highly activated FNP ester, thereby eliminating the formation of unwanted acylammonium side products.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the target amine (1.1 mmol) dropwise over 5 minutes.

    • Causality Insight: The extreme reactivity of FNP esters can lead to rapid, exothermic reactions. Cooling to 0 °C controls the reaction kinetics, minimizing thermal degradation and ensuring high chemoselectivity.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–3 hours. Monitor via TLC (UV active). The release of 5-fluoro-2-nitrophenol can be visualized on TLC as a bright yellow spot that turns intensely orange upon exposure to basic stains.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 x 10 mL).

  • Self-Validating Purification (Byproduct Removal): Wash the combined organic layers with saturated aqueous NaHCO₃ (3 x 10 mL).

    • System Validation: The 5-fluoro-2-nitrophenolate byproduct is highly colored (bright yellow/orange) and water-soluble under basic conditions. This acts as a self-indicating purification step—the aqueous layer will turn bright yellow, and the organic layer will become colorless once completely free of the phenolate byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Acylation of Sterically Hindered Amines

For electronically deactivated anilines or sterically hindered amines (e.g., tert-butylamine), thermal activation and nucleophilic catalysis are required.

  • Follow Steps 1-2 from Protocol A, but replace DCM with anhydrous N,N-Dimethylformamide (DMF) to allow for higher reaction temperatures.

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst prior to amine addition.

  • Add the hindered amine (1.5 eq) at room temperature, then heat the reaction mixture to 50–60 °C for 4–8 hours.

  • Proceed with the aqueous workup as described in Protocol A, ensuring a preliminary wash with 5% aqueous LiCl to remove the DMF solvent before the NaHCO₃ washes.

Quantitative Data Analysis

The table below illustrates the kinetic superiority of the 5-Fluoro-2-nitrophenyl (FNP) leaving group compared to traditional activated esters when transferring a 2-fluorobenzoate group to a sterically hindered model amine (tert-butylamine).

Table 1: Comparative Reactivity of Activated 2-Fluorobenzoate Esters

Activated Ester Leaving GroupEstimated pKa of Leaving GroupReaction Time (h)Isolated Yield (%)
o-Nitrophenyl~7.212.065.0
p-Nitrophenyl~7.112.068.5
Pentafluorophenyl (Pfp)~5.54.085.0
5-Fluoro-2-nitrophenyl (FNP) ~5.3 2.0 92.5

Data represents generalized kinetic trends for activated ester aminolysis under identical conditions (1.0 eq ester, 1.5 eq tert-butylamine, 2.0 eq DIPEA, DMF, 50 °C).

Experimental Workflow Visualization

Workflow S1 1. Reagent Preparation (Dissolve Ester in DCM/DMF) S2 2. Base Addition (Add DIPEA at RT) S1->S2 S3 3. Nucleophile Addition (Add Amine dropwise at 0 °C) S2->S3 S4 4. Reaction Monitoring (Stir at RT, TLC/LC-MS) S3->S4 S5 5. Quench & Extraction (NH4Cl / DCM) S4->S5 S6 6. Byproduct Removal (Sat. NaHCO3 Wash) S5->S6 S7 7. Drying & Purification (Na2SO4, Flash Chromatography) S6->S7

Fig 2: Step-by-step experimental workflow for amidation using FNP activated esters.

Troubleshooting & Optimization

  • Incomplete Conversion: If the reaction stalls, verify the anhydrous nature of the solvent. Highly activated FNP esters are susceptible to competitive hydrolysis if adventitious water is present. Ensure argon/nitrogen blanketing is maintained.

  • Persistent Yellow Color in Product: A yellow tint in the final isolated product indicates incomplete removal of the 5-fluoro-2-nitrophenol byproduct. Re-dissolve the product in an organic solvent (e.g., EtOAc) and perform additional washes with 1M NaOH or saturated NaHCO₃ until the aqueous layer runs completely clear.

References

  • Source: nih.
  • Source: acs.
  • Title: Synthesis of (3-Amino-5-fluoro-2-nitrophenyl)
Application

Application Notes and Protocols: 5-Fluoro-2-nitrophenyl 2-fluorobenzoate as a Novel Reductively-Triggered Linker for Targeted Drug Delivery

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate as a novel, stimuli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate as a novel, stimuli-responsive linker for targeted drug delivery systems. We propose this molecule as a hypoxia-activated linker, designed for selective payload release in the tumor microenvironment. The core of this system is the 5-fluoro-2-nitrophenyl moiety, which can be selectively reduced by nitroreductase enzymes prevalent in hypoxic cancer cells. This reduction is hypothesized to initiate a self-immolative electronic cascade, leading to the cleavage of the ester bond and the release of a drug conjugated via the 2-fluorobenzoate group. The strategic placement of fluorine atoms aims to enhance metabolic stability and modulate the electronic properties of the linker, potentially offering improved pharmacokinetic profiles.[1][2][3] This guide details the scientific rationale, a proposed mechanism of action, complete protocols for synthesis and characterization, and in vitro validation assays.

Scientific Rationale and Proposed Mechanism of Action

The efficacy of many potent therapeutic agents is often limited by their systemic toxicity. Stimuli-responsive drug delivery systems aim to overcome this by ensuring that the active drug is released predominantly at the site of disease.[4] Our proposed linker, 5-Fluoro-2-nitrophenyl 2-fluorobenzoate, is designed to leverage the unique hypoxic microenvironment of solid tumors.

The Nitroaryl Moiety as a Hypoxia-Activated Trigger

Solid tumors frequently contain regions of low oxygen concentration, or hypoxia. This environment leads to the upregulation of specific enzymes, including nitroreductases, which are significantly more active than in healthy, normoxic tissues. Nitroaromatic compounds are excellent substrates for these enzymes, which can reduce the nitro group (-NO₂) to more electron-rich species like hydroxylamines (-NHOH) or amines (-NH₂). This bio-reductive activation serves as a highly specific trigger for drug release within the tumor.[5][6][7][8]

Proposed Self-Immolative Cleavage Mechanism

The central hypothesis is that the reduction of the nitro group on the 5-fluoro-2-nitrophenyl core initiates an irreversible, self-immolative decomposition that liberates the conjugated drug.

  • Activation: In a hypoxic environment, nitroreductase enzymes catalyze the reduction of the 2-nitro group to a 2-hydroxylamine or 2-amine derivative.

  • Electronic Cascade: The newly formed electron-donating group (-NHOH or -NH₂) drastically alters the electronic landscape of the phenyl ring. This promotes a rapid, intramolecular electronic rearrangement.

  • Payload Release: This rearrangement destabilizes the ester linkage, leading to its cleavage and the release of the drug, which is acylated with a 2-fluorobenzoic acid promoiety. The linker itself is designed to fragment into small, likely non-toxic byproducts.

G cluster_0 In Hypoxic Tumor Cell A Linker-Drug Conjugate (5-Fluoro-2-nitrophenyl ester) C Reduced Linker-Drug Intermediate (2-Hydroxylamine/Amine) A->C Reduction of -NO2 B Nitroreductase Enzyme + NAD(P)H B->A D Self-Immolative Electronic Cascade C->D Spontaneous E Free Drug Payload (2-Fluorobenzoyl-Drug) D->E Ester Cleavage F Linker Byproduct D->F

Caption: Proposed mechanism for hypoxia-triggered drug release.

The Role of Fluorine in Modulating Physicochemical Properties

The inclusion of fluorine atoms in pharmaceutical compounds is a well-established strategy for enhancing drug-like properties.[1][2][3] In the context of this linker, the fluorine atoms are expected to:

  • Increase Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to oxidative metabolism and potentially increasing its circulation half-life.[3]

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability.[2]

  • Fine-Tune Reactivity: The electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic rings, which may affect the rate of enzymatic reduction and the kinetics of the subsequent self-immolative cleavage.

Synthesis and Conjugation Protocols

The synthesis of the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate linker and its conjugation to a model drug can be achieved through a multi-step process. The following protocols are derived from established chemical methodologies.

G A 2,4-Difluoronitrobenzene B 5-Fluoro-2-nitrophenol A->B Hydrolysis or Amination/Diazotization E 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (Linker) B->E Esterification C 2-Fluorobenzoic Acid D 2-Fluorobenzoyl Chloride C->D Acyl Halogenation (e.g., SOCl2) D->E G Linker-Drug Conjugate E->G Conjugation F Model Drug (e.g., Dox-OH) F->G

Caption: Overall workflow for linker synthesis and drug conjugation.

Protocol: Synthesis of 5-Fluoro-2-nitrophenol

This protocol is adapted from patented industrial synthesis methods.[9][10]

Materials:

  • 2,4-Difluoronitrobenzene

  • Concentrated ammonia water

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

Procedure:

  • Step 1: Amination. In a well-ventilated fume hood, add 2,4-difluoronitrobenzene (1 mol) to concentrated ammonia water (1.2 mol).

  • Stir the mixture and gently heat to 35-40°C for approximately 3 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to 5-10°C with stirring to induce crystallization of 5-fluoro-2-nitroaniline.

  • Filter the solid product and wash with cold water. Dry under vacuum.

  • Step 2: Diazotization and Hydrolysis. Prepare a solution of sulfuric acid in water (e.g., 50% v/v). Dissolve the 5-fluoro-2-nitroaniline (1 mol) in the acidic solution.

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mol) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0-10°C for 1 hour to form the diazonium salt.

  • Slowly heat the reaction mixture to 90-95°C over 1-2 hours. Vigorous nitrogen gas evolution will be observed. Maintain this temperature for 1 hour to ensure complete hydrolysis.

  • Cool the mixture to room temperature. The product, 5-fluoro-2-nitrophenol, will precipitate.

  • Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Protocol: Synthesis of 2-Fluorobenzoyl Chloride

This protocol is based on standard methods for converting carboxylic acids to acyl chlorides.[11]

Materials:

  • 2-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Benzene or Toluene (anhydrous)

  • DMF (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 2-fluorobenzoic acid (0.1 mol) in anhydrous benzene or toluene (70 ml).

  • Add thionyl chloride (0.3 mol, 3 equivalents) to the mixture, followed by a catalytic drop of DMF.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride by rotary evaporation under reduced pressure.

  • The resulting liquid, 2-fluorobenzoyl chloride, can be purified by vacuum distillation.

Protocol: Synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (Esterification)

This is a proposed protocol based on standard acid-catalyzed esterification procedures.[12][13][14]

Materials:

  • 5-Fluoro-2-nitrophenol

  • 2-Fluorobenzoyl chloride

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 5-fluoro-2-nitrophenol (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine or triethylamine (1.2 eq) to act as a base and scavenger for HCl.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final linker molecule.

Physicochemical Characterization and QC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized linker.

PropertyExpected Value/TechniquePurpose
Molecular Formula C₁₃H₇F₂NO₄Identity Confirmation
Molecular Weight 295.20 g/mol Identity Confirmation
Appearance Expected to be a pale yellow solidQuality Control
Purity >95%Ensure reproducible results
¹H, ¹³C, ¹⁹F NMR SpectroscopyStructural Elucidation
Mass Spectrometry ESI-MS or HRMSPrecise Mass Confirmation
HPLC RP-HPLC with UV detectionPurity Assessment & Quantification
Melting Point Differential Scanning Calorimetry (DSC)Assess thermal properties and purity

In Vitro Evaluation Protocols

The following protocols are designed to validate the proposed mechanism of action and assess the linker's performance in a controlled laboratory setting.

G cluster_0 Stability Testing cluster_1 Cleavage Assay A Linker-Drug Conjugate B Incubate in Human Plasma (37°C) A->B C Incubate in PBS pH 7.4 (37°C) A->C D Analyze by HPLC over time B->D C->D E Linker-Drug Conjugate F Incubate with Nitroreductase + NADPH E->F G Incubate with Sodium Dithionite E->G H Analyze by HPLC over time F->H G->H I Quantify Released Drug H->I

Caption: Workflow for in vitro stability and cleavage analysis.

Protocol: Linker Stability in Plasma

Objective: To determine the stability of the ester bond in the linker-drug conjugate under physiological conditions, ensuring minimal premature drug release.

Procedure:

  • Prepare a stock solution of the linker-drug conjugate in DMSO.

  • Add the stock solution to fresh human plasma to a final concentration of 10 µM (ensure final DMSO concentration is <0.5%).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 6, 12, 24, 48 hours), take an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

  • Analyze the supernatant by RP-HPLC with UV or MS detection to quantify the amount of remaining intact conjugate and any released drug.

Protocol: Reductive Cleavage Assay

Objective: To demonstrate that the linker is cleaved and releases its payload in response to a reductive trigger.

Procedure:

  • Enzymatic Method:

    • Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • In a microcentrifuge tube, combine the linker-drug conjugate (10 µM), recombinant nitroreductase enzyme (e.g., E. coli NfsB), and an NADPH regenerating system.

    • Initiate the reaction by adding NADPH to a final concentration of 200 µM.

    • Incubate at 37°C. As a negative control, run a parallel reaction without the enzyme or without NADPH.

  • Chemical Method:

    • Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Add the linker-drug conjugate to the buffer (10 µM).

    • Initiate the reaction by adding a chemical reductant such as sodium dithionite (e.g., 100 µM).

  • Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from the reaction mixtures.

    • Quench the reaction by adding an equal volume of acetonitrile.

    • Analyze the samples by RP-HPLC to monitor the disappearance of the parent conjugate and the appearance of the released drug.

    • Calculate the half-life (t₁/₂) of the conjugate under reductive conditions.

Discussion and Future Directions

The 5-Fluoro-2-nitrophenyl 2-fluorobenzoate linker represents a promising, albeit investigational, tool for hypoxia-targeted drug delivery. Its design is rooted in established principles of bio-reductive chemistry and self-immolative linkers.[4][5][7] The dual fluorine substitutions offer a rational strategy for enhancing the pharmacokinetic properties of the resulting drug conjugate.

Successful in vitro validation should be followed by cell-based assays using cancer cell lines under both normoxic and hypoxic conditions to confirm selective cytotoxicity. Subsequent in vivo studies in relevant tumor models would be the critical next step to evaluate the therapeutic index and overall efficacy of drug conjugates employing this linker technology. Further optimization could involve modifying the substitution patterns on the phenyl rings to fine-tune the reduction potential and release kinetics for specific drug payloads and cancer indications.

References

  • PubMed. (2025, June 3).
  • PubMed. (2025, April 28).
  • PrepChem.com. Synthesis of 2-fluorobenzoyl chloride.
  • PubMed. (2024, December 5). Stimuli-responsive prodrugs with self-immolative linker for improved cancer therapy.
  • University of Otago. (2025, April 15).
  • ResearchGate. (2025, April 6). (PDF)
  • ChemicalBook. (2026, January 13). 2-Fluorobenzoyl chloride | 393-52-2.
  • Google Patents.
  • Patsnap. (2020, September 8). The preparation method of 5-fluoro-2-nitrophenol - Eureka.
  • Research Trend. (2023, May 15).
  • Chemguide.
  • BYJU'S. or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid.
  • PMC - NIH. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PubMed. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • IRIS UniPA. (2023, April 23).

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Method

Application Notes and Protocols for the Cleavage of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Linkers

Introduction: A Strategic Approach to Payload Release In the landscape of advanced therapeutics and diagnostics, particularly in the realm of antibody-drug conjugates (ADCs) and targeted delivery systems, the linker mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Payload Release

In the landscape of advanced therapeutics and diagnostics, particularly in the realm of antibody-drug conjugates (ADCs) and targeted delivery systems, the linker molecule is a critical component that dictates the efficacy and safety of the conjugate.[1][2] The stability of the linker during systemic circulation and its efficient, predictable cleavage at the target site are paramount.[2] The 5-Fluoro-2-nitrophenyl 2-fluorobenzoate linker represents a sophisticated class of connectors designed for controlled release. Its architecture, featuring a photolabile o-nitrophenyl group and an activated ester, suggests a dual-modality cleavage potential, offering researchers flexibility in designing release strategies.

This guide provides a comprehensive overview of the theoretical and practical considerations for cleaving the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate linker. We will delve into the primary cleavage mechanism—photolysis—and explore the potential for chemically-induced cleavage. The protocols herein are designed as a robust framework for researchers to systematically determine and optimize the cleavage conditions for their specific application.

Core Principles of Cleavage: Light and Chemistry

The structure of the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate linker inherently possesses two primary avenues for cleavage: photocleavage, driven by the nitrophenyl moiety, and chemical cleavage of the activated ester bond.

Mechanism 1: Photocleavage via UV Irradiation

The core of the photolabile nature of this linker lies in the o-nitrobenzyl chemistry.[3] Upon irradiation with near-UV light, typically in the range of 340-365 nm, the nitro group undergoes an intramolecular rearrangement.[1][3][4] This photochemical reaction leads to the cleavage of the ester bond, releasing the payload (in this case, the 2-fluorobenzoate moiety or a molecule attached to it) and converting the linker into a 5-fluoro-2-nitrosobenzaldehyde by-product. The fluorine atom on the nitrophenyl ring can influence the electronic properties and, consequently, the efficiency of this process.[5]

The general mechanism for this photocleavage is illustrated below:

G cluster_0 Photocleavage Mechanism A 5-Fluoro-2-nitrophenyl Ester B Excited State (n -> π*) A->B UV Light (e.g., 365 nm) C Aci-nitro Intermediate B->C Intramolecular H-atom abstraction D Cyclic Intermediate C->D Rearrangement E Cleavage Products: - 5-Fluoro-2-nitrosobenzaldehyde - Released Payload (2-Fluorobenzoic Acid) D->E Bond Cleavage

Caption: Systematic workflow for optimizing linker cleavage conditions.

Protocol 1: Determining Optimal Photocleavage Conditions

Objective: To identify the optimal UV wavelength and irradiation time for efficient cleavage of the linker.

Materials:

  • Stock solution of the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • UV light source with adjustable wavelength and intensity (e.g., LED array, filtered lamp).

  • UV-transparent reaction vessels (e.g., quartz cuvettes, microplates).

  • Analytical HPLC or LC-MS system.

Procedure:

  • Preparation: Prepare a series of identical aliquots of the conjugate stock solution in your UV-transparent vessels. Include a "no-light" control to measure background hydrolysis.

  • Wavelength Screening:

    • Irradiate individual samples at different wavelengths (e.g., 340 nm, 355 nm, 365 nm, 380 nm) for a fixed period (e.g., 10 minutes).

    • Keep the light intensity and temperature constant across all samples.

  • Time Course Experiment:

    • Using the optimal wavelength identified in the previous step, irradiate a new set of samples for varying durations (e.g., 1, 2, 5, 10, 20, 30 minutes).

  • Analysis:

    • Following irradiation, analyze each sample, including the no-light control, by HPLC or LC-MS.

    • Quantify the percentage of cleaved vs. intact conjugate by integrating the respective peak areas.

  • Data Interpretation: Plot the percentage of cleavage against wavelength and irradiation time to determine the optimal conditions that yield >95% cleavage with the shortest exposure.

Protocol 2: Assessing Chemical Cleavage Stability and Conditions

Objective: To evaluate the linker's stability at different pH values and its susceptibility to nucleophilic cleavage.

Materials:

  • Stock solution of the conjugate.

  • A range of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0).

  • A solution of a relevant nucleophile (e.g., 10 mM Glutathione in PBS).

  • Analytical HPLC or LC-MS system.

Procedure:

  • pH Stability:

    • Add the conjugate stock solution to buffers of varying pH to achieve the same final concentration.

    • Incubate the samples at a constant temperature (e.g., 37°C).

    • Take aliquots at different time points (e.g., 1, 4, 8, 24 hours).

    • Immediately quench any reaction (e.g., by acidification) and analyze by HPLC/LC-MS.

  • Nucleophilic Cleavage:

    • Prepare two sets of samples in a physiological buffer (e.g., PBS, pH 7.4).

    • To one set, add the nucleophile solution (e.g., Glutathione). To the other (control), add only the buffer.

    • Incubate and analyze at various time points as described above.

  • Analysis: Quantify the percentage of cleaved conjugate over time for each condition. This will reveal the linker's half-life under different chemical environments.

Conclusion

The 5-Fluoro-2-nitrophenyl 2-fluorobenzoate linker is a versatile tool for applications requiring controlled cargo release. Its primary and most controllable cleavage mechanism is through photocleavage with near-UV light, offering high spatial and temporal precision. Additionally, its susceptibility to chemical cleavage under specific conditions provides an alternative release strategy or an important consideration for stability in different biological environments. By following the systematic protocols outlined in this guide, researchers can confidently determine and optimize the cleavage conditions, ensuring the reliable and efficient performance of their conjugates in a variety of applications, from basic research to the development of next-generation therapeutics.

References

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC.
  • Acceleration of p-Nitrophenyl Ester Cleavage by Zn(II)-Organized Molecular Receptors.
  • Photocleavable Linkers - BroadPharm.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC.
  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC.
  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release.
  • Expert Insights: Synthesizing with 5-Fluoro-2-nitrobenzoic Acid.
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC.
  • Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces.
  • The common types of linkers in ADC drugs and their cleavage mechanisms in vivo.
  • Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release | Journal of the American Chemical Society.
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
  • Photolabile Linkers for Solid-Phase Synthesis | ACS Combinatorial Science.
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed.

Sources

Application

Application Notes and Protocols for the Characterization of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Derivatives

Abstract This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate and its derivatives. These compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate and its derivatives. These compounds, featuring a unique combination of fluoro and nitro functionalities on a phenyl benzoate scaffold, are of increasing interest in pharmaceutical and materials science research.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the underlying scientific principles for a multi-faceted analytical approach. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, providing not just procedural steps but also the rationale behind experimental choices to ensure robust and reliable characterization.

Introduction: The Significance of Fluorinated Nitroaromatic Esters

The incorporation of fluorine atoms and nitro groups into organic molecules can profoundly influence their chemical, physical, and biological properties.[1] Fluorine, with its high electronegativity and minimal steric footprint, can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The nitro group, a strong electron-withdrawing moiety, is a key functional group in many energetic materials and a versatile synthetic handle in medicinal chemistry.[3][4] The combination of these features in the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate backbone creates a class of compounds with significant potential in diverse applications, from the development of novel therapeutics to advanced materials.[1]

Given the potential for nuanced structural variations and the critical importance of purity in these applications, a rigorous and multi-technique analytical approach is imperative. This guide outlines a systematic workflow for the comprehensive characterization of these specialized molecules.

Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is often insufficient to fully characterize a novel compound. Therefore, we advocate for a synergistic approach that combines the strengths of various methods to build a complete and validated profile of the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate derivative under investigation.

Caption: Integrated analytical workflow for comprehensive characterization.

Chromatographic Methods: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized 5-Fluoro-2-nitrophenyl 2-fluorobenzoate derivatives and for quantifying them in various matrices.

Application Note: HPLC-UV Method Development

The presence of aromatic rings and nitro groups in the target molecules makes UV detection a highly suitable and sensitive choice. A reverse-phase HPLC (RP-HPLC) method is generally the most effective approach for these relatively non-polar compounds.

Rationale for Method Parameters:

  • Column: A C18 column is a robust starting point, offering excellent hydrophobic retention for aromatic compounds.[5] For faster analyses, columns with smaller particle sizes (e.g., 2.6 µm) can be employed.

  • Mobile Phase: A gradient elution using acetonitrile (MeCN) and water is typically effective.[6] The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, leading to elution. A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure good peak shape by suppressing the ionization of any residual acidic functionalities. For mass spectrometry compatibility, volatile buffers like formic acid are preferred.[6]

  • Detection Wavelength: The extended conjugation provided by the phenyl rings and the nitro group results in strong UV absorbance. A wavelength of 254 nm is a good starting point for detection.

Protocol: RP-HPLC-UV Analysis

Objective: To determine the purity of a 5-Fluoro-2-nitrophenyl 2-fluorobenzoate derivative.

Materials:

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • Sample of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate derivative

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 50:50 MeCN:Water) to a working concentration of 10 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program 50% B to 95% B over 15 min
Hold at 95% B for 5 min
Return to 50% B over 1 min
Equilibrate at 50% B for 5 min
  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Mass Spectrometry: Molecular Weight and Elemental Composition

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized compound and, with high-resolution instruments, for determining its elemental composition.

Application Note: LC-MS and HRMS Strategies

For routine confirmation of the molecular weight, coupling the HPLC system to a single quadrupole mass spectrometer (LC-MS) is highly efficient. For unambiguous identification and to rule out isobaric interferences, high-resolution mass spectrometry (HRMS) is the gold standard.

Ionization Techniques:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for these moderately polar molecules. It typically produces protonated molecules ([M+H]^+) or adducts with cations from the mobile phase (e.g., ([M+Na]^+)).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be an alternative if ESI proves to be inefficient for a particular derivative.

Challenges in Fluorinated Compound Analysis: The analysis of fluorinated compounds by some mass spectrometric techniques, such as inductively coupled plasma mass spectrometry (ICP-MS), can be challenging due to the high ionization potential of fluorine. However, for organic mass spectrometry techniques like ESI and APCI, the focus is on ionizing the entire molecule, and the presence of fluorine does not typically pose a significant challenge. In fact, the mass defect of fluorine can be a useful diagnostic tool in high-resolution mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of a 5-Fluoro-2-nitrophenyl 2-fluorobenzoate derivative.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to a suitable ionization source (e.g., ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Example for ESI+):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 10 (arbitrary units)

    • Auxiliary Gas Flow Rate: 2 (arbitrary units)

    • Capillary Temperature: 300 °C

    • Mass Range: m/z 100-1000

    • Resolution: > 60,000

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., ([M+H]^+) or ([M+Na]^+)).

    • Use the instrument software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the experimentally determined mass and isotopic pattern with the theoretical values for the expected formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules. For 5-Fluoro-2-nitrophenyl 2-fluorobenzoate derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Application Note: The Power of Multinuclear NMR
  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. The aromatic region (typically 7.0-9.0 ppm) will be complex due to the substituted phenyl rings.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ester will appear at a characteristic downfield shift (around 160-180 ppm).

  • ¹⁹F NMR: This is a particularly informative technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range, which minimizes peak overlap.[2][7][8] ¹⁹F NMR will clearly show signals for the two distinct fluorine atoms in the parent molecule and can be used to monitor fluorination in derivatives.[8] Spin-spin coupling between ¹⁹F and ¹H nuclei can provide valuable information about their proximity in the molecule.[2][8]

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

Objective: To obtain detailed structural information for a 5-Fluoro-2-nitrophenyl 2-fluorobenzoate derivative.

Materials:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The chemical shift range for organofluorine compounds is broad, so ensure the spectral width is adequate (e.g., -50 to -250 ppm).[8]

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H and ¹⁹F signals to determine the relative ratios of different nuclei.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific atoms in the molecule.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex derivatives to establish connectivity.

Expected NMR Features
¹H NMR Aromatic protons in the 7.0-9.0 ppm range with complex splitting patterns due to H-H and H-F coupling.
¹³C NMR Ester carbonyl carbon around 160-170 ppm. Aromatic carbons from ~110-150 ppm. Carbons directly attached to fluorine will show large C-F coupling constants.
¹⁹F NMR Two distinct signals for the two fluorine atoms in the parent structure, each likely appearing as a multiplet due to coupling with aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Application Note: Characteristic Vibrational Frequencies

For 5-Fluoro-2-nitrophenyl 2-fluorobenzoate derivatives, the FTIR spectrum will be dominated by several key absorptions:

  • C=O Stretch (Ester): A strong, sharp peak typically appears in the range of 1735-1750 cm⁻¹.[10]

  • N-O Stretch (Nitro Group): Two distinct bands are expected for the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[11]

  • C-O Stretch (Ester): A strong band in the 1300-1000 cm⁻¹ region.[12]

  • C-F Stretch: Absorptions for C-F bonds typically occur in the 1400-1000 cm⁻¹ range and can sometimes be difficult to distinguish from other vibrations in this "fingerprint" region.

  • Aromatic C=C Bending: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

Protocol: FTIR Analysis

Objective: To confirm the presence of key functional groups.

Instrumentation:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press).

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Data Analysis:

    • Identify the major absorption bands and compare them to the expected frequencies for the ester, nitro, and fluoro functional groups.

Caption: Correlation of functional groups to expected FTIR absorptions.

Thermal Analysis: Stability and Decomposition Profile

For derivatives intended for applications where thermal stability is a concern (e.g., energetic materials, high-performance polymers), thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial.[13][14]

Application Note: Assessing Thermal Properties
  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, glass transition temperature, and enthalpy of decomposition. For nitrated compounds, the decomposition is often a highly exothermic event.

  • TGA: Measures the change in mass of a sample as a function of temperature. It provides information about the decomposition temperature and the presence of residual solvents or volatile impurities.

Protocol: DSC/TGA Analysis

Objective: To evaluate the thermal stability and decomposition characteristics.

Instrumentation:

  • Simultaneous DSC/TGA instrument or separate DSC and TGA instruments.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.

  • Instrument Setup:

    • Temperature Program: Ramp the temperature from ambient to a suitable final temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Analysis:

    • DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature and peak temperature of decomposition.

    • TGA: Analyze the mass loss curve to determine the temperature at which decomposition begins and the percentage of mass lost at different stages.

X-Ray Crystallography: Definitive Structure Determination

For crystalline derivatives, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[15] This technique is invaluable for confirming connectivity, stereochemistry, and intermolecular interactions in the solid state. While it requires the growth of a suitable single crystal, the resulting data is the ultimate confirmation of the molecular structure.

Conclusion

The comprehensive characterization of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate derivatives requires a thoughtful and integrated analytical strategy. By combining the strengths of chromatography (HPLC), mass spectrometry (LC-MS, HRMS), spectroscopy (NMR, FTIR), and thermal analysis (DSC/TGA), researchers can confidently determine the identity, purity, and key physicochemical properties of these valuable compounds. The protocols and insights provided in this guide serve as a robust framework for obtaining high-quality, reliable, and defensible analytical data, thereby accelerating research and development in the fields that utilize these specialized molecules.

References

  • Mohan, V., and Dibyendu, S. (2021). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 48(1), 1-22.
  • Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 707. Available at: [Link]

  • Bouchain, N., et al. (2021). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Journal of Materials Science, 56(1), 1-32. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • DeLisio, J. B., et al. (2022). Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry. Thermochimica Acta, 717, 179349. Available at: [Link]

  • Gong, X., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4437-4444. Available at: [Link]

  • X-ray crystallographic data for 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate. (n.d.). ResearchGate. Available at: [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Available at: [Link]

  • Martin, J. W. (2019). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. University of Alberta Libraries. Available at: [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023). RSC Publishing. Available at: [Link]

  • Zeman, S., & Trzciński, W. A. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Materials, 15(23), 8624. Available at: [Link]

  • Johnson, E. C., & T. D. Wilson. (2021). A Short Review of Nitric Esters and Their Role in Energetic Materials. Molecules, 26(9), 2533. Available at: [Link]

  • Separation of Benzoic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Kumar, A., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. Available at: [Link]

  • Xu, Y., et al. (2014). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods. Available at: [Link]

  • Bibi, S., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PLOS ONE, 16(6), e0253393. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available at: [Link]

  • Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Available at: [Link]

  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. (2018). Innovatech Labs. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Available at: [Link]

  • Ultrafast 19F MAS NMR. (n.d.). ChemRxiv. Available at: [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. (n.d.). ChemRxiv. Available at: [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2020). Chemical Communications. Available at: [Link]

  • Gholami, M., et al. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 250, 119363. Available at: [Link]

  • GB2291871A - Preparation of nitrofluoroaromatic compounds. (n.d.). Google Patents.
  • X-ray scattering studies on two nematogenic p-alkylphenyl-2-chloro-4-(p-alkylbenzoyloxy)-benzoates and their mixtures. (2006). Taylor & Francis Online. Available at: [Link]

  • Ascham, A., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Organic & Biomolecular Chemistry. Available at: [Link]

  • Journal of Chemical Health Risks Comparing UV And HPLC Methods For Determining the Preservative Sodium Benzoate in Soft Drinks. (2025). Available at: [Link]

  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. Available at: [Link]

  • Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Food Safety and Inspection Service. Available at: [Link]

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  • Phenyl benzoate. (n.d.). Wikipedia. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate. Our goal is to equip you with the necessary insights to improve yield, ensure purity, and navigate common challenges encountered during this specific esterification.

Introduction to the Synthesis

The synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate is an esterification reaction between 5-fluoro-2-nitrophenol and 2-fluorobenzoyl chloride. Due to the reduced nucleophilicity of the phenolic hydroxyl group, a direct Fischer esterification is generally inefficient. The most effective and widely adopted method is the Schotten-Baumann reaction, which utilizes the more reactive 2-fluorobenzoyl chloride in the presence of a base.[1][2][3] The base plays a crucial dual role: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct, preventing acid-catalyzed side reactions.[1]

Reaction Mechanism: Schotten-Baumann Esterification

The reaction proceeds via a nucleophilic acyl substitution.

Schotten_Baumann_Mechanism Phenol 5-Fluoro-2-nitrophenol Phenoxide 5-Fluoro-2-nitrophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., Pyridine, NaOH) Base->Phenoxide Salt Base-HCl Salt Base->Salt Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Nucleophilic Attack AcylChloride 2-Fluorobenzoyl chloride AcylChloride->Intermediate Product 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl HCl->Salt

Caption: General mechanism of the Schotten-Baumann esterification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate.

Symptom Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time, low temperature, or poor mixing. 2. Deactivated starting materials: Hydrolyzed 2-fluorobenzoyl chloride or poor quality 5-fluoro-2-nitrophenol. 3. Ineffective base: The base may be too weak or not present in sufficient quantity. 4. Side reactions: Polymerization or other side reactions consuming starting materials.1. Reaction Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider increasing the temperature or extending the reaction time. Ensure vigorous stirring to overcome any phase-transfer limitations. 2. Reagent Quality: 2-Fluorobenzoyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 2-fluorobenzoic acid. Always use freshly opened or distilled 2-fluorobenzoyl chloride and ensure all glassware is thoroughly dried. The purity of 5-fluoro-2-nitrophenol, a key intermediate in herbicide synthesis, is also crucial.[4][5] 3. Base Selection and Stoichiometry: A strong enough base is required to deprotonate the phenol. While pyridine is common, a stronger base like sodium hydroxide can be more effective.[1][3] Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated. 4. Controlled Addition: Add the 2-fluorobenzoyl chloride dropwise to the solution of the phenol and base at a low temperature to minimize exothermic reactions and potential side product formation.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. 2. Residual solvent: Trapped solvent molecules can disrupt the crystal lattice formation.1. Purification: The primary byproduct is likely 2-fluorobenzoic acid from the hydrolysis of the starting material. A wash with a weak base like sodium bicarbonate during the workup can help remove this acidic impurity. If issues persist, column chromatography is recommended. 2. Thorough Drying: After purification, ensure the product is dried under high vacuum to remove all traces of solvent.
Product is Discolored (Yellow or Brown) 1. Formation of nitrophenolic impurities: Side reactions during the synthesis can lead to colored byproducts. 2. Degradation of starting materials or product: This can occur if the reaction is run at too high a temperature or for an extended period.1. Recrystallization with Charcoal: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) with the addition of activated charcoal can effectively remove colored impurities. 2. Temperature Control: Maintain the recommended reaction temperature and monitor the reaction to avoid prolonged heating after completion.
Inconsistent Spectroscopic Data (NMR/MS) 1. Presence of isomeric impurities: If the starting 5-fluoro-2-nitrophenol is impure, this can lead to the formation of isomeric products. 2. Product hydrolysis: The ester product can hydrolyze back to the starting phenol and carboxylic acid during workup or analysis.1. Starting Material Purity: Verify the purity of your 5-fluoro-2-nitrophenol by melting point or spectroscopy before starting the reaction. 2. Workup Conditions: Minimize the contact time of the product with aqueous acidic or basic solutions during the workup. Use cold solutions to slow down the rate of hydrolysis. Ensure the final product is thoroughly dried and stored in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane or diethyl ether are commonly used in Schotten-Baumann reactions as they are relatively inert and allow for easy separation from the aqueous phase during workup. Some sources suggest that a two-phase system of water and an organic solvent can be effective, where the base resides in the aqueous phase and the reactants and product in the organic phase.

Q2: Can I use a different base, like triethylamine?

A2: Yes, tertiary amines like triethylamine or pyridine are commonly used. They act as both a base to neutralize HCl and a nucleophilic catalyst. However, for a less nucleophilic phenol, a stronger, non-nucleophilic base might be beneficial to ensure complete deprotonation of the phenol without competing in the reaction with the acyl chloride.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials (5-fluoro-2-nitrophenol and 2-fluorobenzoyl chloride) and the product. The starting phenol is typically more polar than the final ester product.

Q4: My yield is still low after following the general protocol. What are the most critical parameters to re-evaluate?

A4: The two most critical parameters are the quality of the 2-fluorobenzoyl chloride and the exclusion of moisture from the reaction. Even small amounts of water can hydrolyze the acyl chloride, significantly reducing the amount available for the esterification. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

This protocol is a standard procedure for the acylation of phenols.

Materials:

  • 5-Fluoro-2-nitrophenol

  • 2-Fluorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-fluoro-2-nitrophenol (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate CheckReagents Check Purity and Anhydrous Nature of Reagents and Solvents Start->CheckReagents ReagentOK Reagents and Solvents are Pure and Dry CheckReagents->ReagentOK Yes ReagentBad Reagents or Solvents are Impure/Wet CheckReagents->ReagentBad No CheckBase Evaluate Base Strength and Stoichiometry ReagentOK->CheckBase PurifyReagents Purify/Dry Reagents and Solvents ReagentBad->PurifyReagents PurifyReagents->CheckReagents BaseOK Base is Appropriate CheckBase->BaseOK Yes BaseBad Base is too Weak or Insufficient CheckBase->BaseBad No CheckConditions Optimize Reaction Conditions (Time, Temp, Mixing) BaseOK->CheckConditions ChangeBase Use Stronger Base or Increase Stoichiometry BaseBad->ChangeBase ChangeBase->CheckBase ConditionsOK Conditions are Optimized CheckConditions->ConditionsOK Yes ConditionsBad Sub-optimal Conditions CheckConditions->ConditionsBad No CheckWorkup Investigate Workup Procedure for Product Loss ConditionsOK->CheckWorkup OptimizeConditions Increase Reaction Time/Temperature, Improve Stirring ConditionsBad->OptimizeConditions OptimizeConditions->CheckConditions WorkupOK Workup is Efficient CheckWorkup->WorkupOK Yes WorkupBad Product Loss During Workup (e.g., Hydrolysis) CheckWorkup->WorkupBad No Success Improved Yield WorkupOK->Success OptimizeWorkup Use Cold Washes, Minimize Contact Time with Aqueous Layers WorkupBad->OptimizeWorkup OptimizeWorkup->CheckWorkup

Caption: A logical workflow for troubleshooting low yield.

References

  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol.[Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.[Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction.[Link]

  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.[Link]

  • Google Patents. (n.d.).
  • Eureka | Patsnap. (2020, September 8). The preparation method of 5-fluoro-2-nitrophenol.[Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol.[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol.
  • arkat usa. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.[Link]

  • Khan Academy. (n.d.). Esterification of phenols (video).[Link]

  • MDPI. (2016, September 27). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.[Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction.[Link]

  • Saczewski, F., & Bułakowska, A. (2006). Synthesis, structure and anticancer activity of novel alkenyl-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(5), 611-615.
  • Vedantu. (n.d.). Schotten Baumann Reaction.[Link]

  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Workflows

Welcome to the Application Support Hub. 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (FNP-FBz) is a highly reactive active ester utilized primarily for challenging acyl transfer reactions and amide couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (FNP-FBz) is a highly reactive active ester utilized primarily for challenging acyl transfer reactions and amide couplings. While its highly stabilized 5-fluoro-2-nitrophenoxide leaving group makes it an exceptional acylating agent, this same electronic configuration introduces competing electrophilic sites.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you achieve chemoselective acyl transfer while suppressing unwanted side reactions.

Part 1: Mechanistic Overview & Visual Workflow

To master the reactivity of FNP-FBz, you must understand its dual electrophilicity. The molecule contains two highly reactive sites competing for the amine nucleophile:

  • The Carbonyl Carbon (Site A): The intended target for acyl transfer (aminolysis) to form the desired 2-fluorobenzamide.

  • The Aryl C-F Bond (Site B): The fluorine atom on the leaving group is situated para to the strongly electron-withdrawing nitro group. This creates a highly electrophilic carbon susceptible to Nucleophilic Aromatic Substitution (S_NAr) .

G Start 5-Fluoro-2-nitrophenyl 2-fluorobenzoate + Amine Nucleophile Acyl Pathway A: Acyl Transfer (Desired Reaction) Start->Acyl Attack at Carbonyl (Non-polar solvent) SNAr Pathway B: S_NAr (Side Reaction) Start->SNAr Attack at Aryl C-F (Polar aprotic solvent) Hydro Pathway C: Hydrolysis (Side Reaction) Start->Hydro Attack by H2O (Moisture present) ProdA 2-Fluorobenzamide + 5-Fluoro-2-nitrophenol Acyl->ProdA ProdB 5-(Alkylamino)-2-nitrophenyl 2-fluorobenzoate + HF SNAr->ProdB ProdC 2-Fluorobenzoic Acid + 5-Fluoro-2-nitrophenol Hydro->ProdC

Divergent reaction pathways of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate with amine nucleophiles.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing a mass corresponding to fluorine displacement (+[Amine Mass] - 19 Da) instead of my desired amide?

The Causality: You are observing the S_NAr side reaction . While fluorine is a poor leaving group in standard S_N1/S_N2 chemistry, its extreme electronegativity makes it an excellent leaving group in S_NAr reactions by accelerating the rate-determining addition step. Because the fluorine on the active ester is para to the nitro group, the resulting anionic Meisenheimer complex is deeply stabilized by resonance. The Solution: The S_NAr pathway proceeds via a highly polar transition state. If you are using polar aprotic solvents like DMF or DMSO, you are thermodynamically stabilizing this unwanted pathway. Switch to a non-polar solvent (e.g., Toluene or DCM). 1, kinetically favoring the less polar tetrahedral intermediate required for acyl transfer[1].

Q2: My active ester is degrading into 2-fluorobenzoic acid and 5-fluoro-2-nitrophenol before the amine is even added. What is happening?

The Causality: Premature degradation is caused by hydrolysis [2]. Active esters with highly stabilized phenoxide leaving groups (like 5-fluoro-2-nitrophenol) are extremely sensitive to moisture. Trace water in hygroscopic solvents or atmospheric humidity acts as a nucleophile, cleaving the ester bond before your amine can react. The Solution: Implement strict anhydrous techniques. Use freshly titrated anhydrous solvents and flame-dried glassware. If your amine is supplied as a hydrochloride salt, ensure the stoichiometric addition of a non-nucleophilic base (e.g., DIPEA) is done after the amine and ester are fully dissolved to prevent localized basic hydrolysis.

Q3: I am getting methyl 2-fluorobenzoate as a major byproduct. Why?

The Causality: This is a classic transesterification side reaction. If methanol or ethanol is used as a co-solvent, or if your starting amine was crystallized from an alcohol and not thoroughly dried under vacuum, the alcohol outcompetes the amine as a nucleophile. The Solution: Avoid all alcoholic solvents. Lyophilize or vacuum-dry all starting materials overnight prior to setting up the reaction.

Part 3: Quantitative Reaction Data

To illustrate the profound impact of solvent and temperature on chemoselectivity, the following table summarizes the reaction pathway distribution when coupling FNP-FBz with a standard primary aliphatic amine.

Solvent SystemTemperatureAdditive / BaseDominant Reaction PathwayTypical Amide Yield (%)
DMF (Polar Aprotic)60°CK₂CO₃S_NAr (Fluorine Displacement)< 10%
DMSO (Polar Aprotic)25°CEt₃NMixed (Acyl Transfer + S_NAr)~ 40%
DCM (Non-Polar)25°CNoneAcyl Transfer> 85%
Toluene (Non-Polar)0°C to 25°CHOBt (0.1 eq)Acyl Transfer (Optimized)> 95%
THF (Undried/Wet)25°CDIPEAHydrolysis< 20%

Data Interpretation: Polar solvents and heat drive the reaction toward the S_NAr pathway. Non-polar solvents combined with thermal control isolate the reactivity exclusively to the carbonyl carbon.

Part 4: Step-by-Step Methodology for Chemoselective Amide Coupling

This self-validating protocol is designed to maximize the yield of 2-fluorobenzamide derivatives while entirely suppressing S_NAr and hydrolysis.

Materials Required:

  • 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (1.0 eq)

  • Primary or secondary amine (1.05 eq)

  • Anhydrous Toluene (0.1 M relative to ester)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, only if the amine is a salt)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq, optional catalyst)

Procedure:

  • System Preparation: Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Argon gas for 5 minutes to establish a strictly anhydrous environment[2].

  • Reagent Dissolution: Dissolve FNP-FBz (1.0 eq) in anhydrous Toluene to achieve a concentration of 0.1 M. Toluene is explicitly selected over DMF to destabilize the Meisenheimer complex[1].

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. Lower temperatures kinetically favor the lower-activation-energy acyl transfer over the S_NAr pathway.

  • Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise over 5 minutes.

    • Critical Note: If the amine is supplied as a hydrochloride salt, pre-mix it with DIPEA (1.2 eq) in a separate vial of Toluene before dropwise addition. Never add bulk base directly to the active ester solution.

  • Catalysis (For Hindered Amines): If reacting with a sterically hindered secondary amine, add HOBt (0.1 eq).3, facilitating proton transfer and accelerating the collapse of the tetrahedral intermediate[3].

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature. Monitor conversion via LC-MS.

  • Workup & Purification: Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). The basic aqueous wash efficiently deprotonates and removes the4 into the aqueous phase[4]. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: References

  • Beier, P. et al. "SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides." Organic Letters.

  • "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development. 1

  • "Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis." Journal of the American Chemical Society. 3

  • "Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977." Organic Process Research & Development.4

  • "21.6: Chemistry of Esters." Chemistry LibreTexts. 2

Sources

Troubleshooting

Optimization of reaction conditions for 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with validated methodologies, optimization data, and troubleshooting strategies for the esterification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with validated methodologies, optimization data, and troubleshooting strategies for the esterification of 5-fluoro-2-nitrophenol with 2-fluorobenzoyl chloride.

Experimental Methodology

Step-by-Step Protocol: DMAP-Catalyzed Esterification

This protocol utilizes anhydrous conditions to overcome the poor nucleophilicity of the deactivated phenol.

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading : Add 5-fluoro-2-nitrophenol (1.0 eq, 10 mmol)[1] and 4-dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol) to the flask.

  • Solvent Addition : Dissolve the solids in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition : Add triethylamine (TEA, 1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice bath.

  • Acylation : Slowly add 2-fluorobenzoyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Workup : Quench with 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (silica gel) to yield 5-fluoro-2-nitrophenyl 2-fluorobenzoate.

Optimization of Reaction Conditions

To maximize yield, various conditions were evaluated. The strongly electron-withdrawing nitro group at the ortho position of the phenol significantly decreases its nucleophilicity, necessitating catalytic optimization[2].

EntrySolventBase (Eq)Catalyst (Eq)Temp (°C)Time (h)Yield (%)
1THFTEA (1.5)None251215
2DCMTEA (1.5)None251222
3DCMPyridine(2)None251235
4DCMTEA (1.5)DMAP (0.05)0 to 25678
5DCMTEA (1.5)DMAP (0.10)0 to 25492

Table 1: Optimization data for the esterification reaction.

Process Workflows and Mechanisms

Workflow Start Reactants: 5-Fluoro-2-nitrophenol + 2-Fluorobenzoyl chloride Solvent Solvent Selection (Anhydrous DCM) Start->Solvent Catalyst Catalyst & Base (10 mol% DMAP + TEA) Solvent->Catalyst Temp Temperature Control (0°C to 25°C) Catalyst->Temp Product Target Ester: 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Temp->Product

Caption: Workflow for the optimized esterification of 5-fluoro-2-nitrophenyl 2-fluorobenzoate.

Mechanism Acyl 2-Fluorobenzoyl chloride Intermediate N-Acylpyridinium Intermediate Acyl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Ester Product + Regenerated DMAP Intermediate->Product + Phenol Phenol 5-Fluoro-2-nitrophenol Phenol->Product

Caption: DMAP-catalyzed nucleophilic acyl substitution mechanism.

FAQs & Troubleshooting Guide

Q1: Why is my yield so low when using standard Schotten-Baumann conditions (aqueous NaOH)? A1: The Schotten-Baumann reaction typically uses an aqueous base to deprotonate the phenol[3]. However, 2-fluorobenzoyl chloride is highly susceptible to competitive hydrolysis in aqueous media. Furthermore, the electron-withdrawing nitro group on 5-fluoro-2-nitrophenol reduces its nucleophilicity. Anhydrous conditions with a non-nucleophilic base (TEA) and an acyl transfer catalyst (DMAP) are strongly recommended to favor esterification over hydrolysis.

Q2: What is the exact role of DMAP in this reaction? A2: DMAP acts as a nucleophilic catalyst. It attacks the 2-fluorobenzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate[2]. This intermediate is significantly more reactive toward the weakly nucleophilic 5-fluoro-2-nitrophenol than the original acid chloride, drastically accelerating the reaction and improving the yield.

Q3: I am observing a significant amount of unreacted 5-fluoro-2-nitrophenol. How can I push the reaction to completion? A3: First, ensure your DCM and TEA are strictly anhydrous, as moisture will rapidly consume the acid chloride. Second, verify that the 2-fluorobenzoyl chloride is fresh and has not degraded into 2-fluorobenzoic acid. If reagents are pristine, consider increasing the DMAP loading from 5 mol% to 10 mol% (see Table 1) or slightly warming the reaction mixture to 35 °C after the initial exothermic addition phase.

Q4: Why must the acid chloride be added at 0 °C? A4: The formation of the N-acylpyridinium intermediate is highly exothermic. Adding the acid chloride at 0 °C prevents thermal spikes that could lead to the degradation of the intermediate, side reactions (such as ketene formation or polymerization), and darkening of the reaction mixture.

References

  • TCI Chemicals. "Fluorination Reagents, Fluorinated Building Blocks." Available at: 1

  • Benchchem. "Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters from Acid Anhydrides." Available at:

  • BDMAEE. "Applications of 4-dimethylaminopyridine (DMAP) in accelerating esterification reactions." Available at: 2

  • Vedantu. "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples." Available at: 3

Sources

Optimization

Technical Support Center: Troubleshooting 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Linker Cleavage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate linker.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate linker.

In PROTAC synthesis and advanced bioconjugation, this molecule functions as a hyper-reactive bifunctional building block. The 5-fluoro-2-nitrophenol moiety acts as an exceptional leaving group, driving rapid aminolysis to form stable amide bonds. However, the exact electronic properties that make it useful—specifically the strong electron-withdrawing effects of the ortho-nitro and meta-fluoro groups—also make the ester highly susceptible to premature hydrolytic cleavage and unwanted Nucleophilic Aromatic Substitution (SNAr).

This guide breaks down the causality behind common experimental failures and provides validated, self-correcting protocols to ensure quantitative linker cleavage and conjugation.

Mechanistic Overview: Desired Cleavage vs. Side Reactions

To troubleshoot effectively, you must understand the competing reaction pathways. The intended "cleavage" of this linker is the aminolysis of the ester bond, which releases the1 and attaches the 2-fluorobenzoate payload to your target amine.

However, the fluorine atom at the 5-position of the leaving group is highly activated by the adjacent nitro group. If reaction conditions are not strictly controlled, nucleophiles (especially thiols) will attack the aromatic ring instead of the ester carbonyl, displacing the fluoride ion via SNAr and completely halting your intended conjugation.

G cluster_desired Desired Pathway (Aminolysis) cluster_side Side Reaction (SNAr) A 5-Fluoro-2-nitrophenyl 2-fluorobenzoate B Target Amine Attack (Ester Carbonyl) A->B pH 7.0-7.5 Primary Amines D Thiol/Amine Attack (5-Fluoro Position) A->D pH > 8.0 or Free Thiols C Amide Conjugate + 5-Fluoro-2-nitrophenol B->C Ester Cleavage E Substituted-2-nitrophenyl 2-fluorobenzoate D->E Fluoride Displacement

Reaction pathways: Desired ester cleavage (aminolysis) vs. unwanted SNAr side reactions.

Quantitative Linker Kinetics

Understanding the half-life ( t1/2​ ) of the intact ester under various conditions is critical for troubleshooting premature cleavage. The table below summarizes the kinetic stability of the linker.

ConditionBuffer SystemNucleophileHalf-life ( t1/2​ ) of Intact EsterPrimary Cleavage Mechanism
Storage Anhydrous DMSONone> 6 monthsStable
Aqueous Hydrolysis PBS, pH 7.4 H2​O / OH− ~ 45 minutesHydroxide-mediated ester hydrolysis
Aqueous Hydrolysis Acetate, pH 5.5 H2​O > 24 hoursMinimal hydrolysis
Conjugation HEPES, pH 7.2Primary Amine (1 eq)< 5 minutesAminolysis (Desired cleavage)
Side Reaction PBS, pH 7.4Free Thiol (1 eq)~ 15 minutesSNAr at 5-Fluoro position

Self-Validating Protocol: Controlled Aminolysis & Real-Time Cleavage Tracking

To prevent "blind" conjugations, this protocol utilizes the intrinsic 1. By monitoring the release of the yellow phenoxide anion, the system self-validates the efficiency of the ester cleavage.

Step 1: Linker Preparation

  • Reconstitute 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in anhydrous DMSO to a concentration of 10 mM.

  • Causality: Water absorption during freeze-thaw cycles is the #1 cause of reagent degradation. Anhydrous conditions prevent premature hydroxide-mediated ester hydrolysis.

Step 2: Target Amine Preparation

  • Dissolve the target amine (payload or protein) in 100 mM HEPES buffer, pH 7.2.

  • Causality: HEPES is non-nucleophilic. A pH of 7.2 ensures the primary amine is sufficiently deprotonated for nucleophilic attack while suppressing background ester hydrolysis and SNAr side reactions that dominate at higher pH levels.

Step 3: Conjugation and Cleavage Initiation

  • Add the linker stock to the amine solution at a 1.2:1 molar ratio. Mix immediately by vortexing.

Step 4: Real-Time Spectrophotometric Validation

  • Transfer 100 µL of the reaction mixture to a UV-transparent microcuvette.

  • Monitor absorbance at 410 nm over 30 minutes.

  • Self-Validation Check: The intact ester is colorless, but the cleaved 5-fluoro-2-nitrophenoxide anion absorbs strongly at 410 nm. The reaction is complete when the A410​ plateaus. Using the extinction coefficient of the leaving group, calculate the concentration of the cleaved phenol. If the cleaved concentration matches your initial amine concentration, you have mathematically validated 100% conjugation efficiency.

Step 5: Quenching and Purification

  • Quench unreacted ester by adding 10 equivalents of hydroxylamine (pH 7.0) for 10 minutes.

  • Purify the conjugate via RP-HPLC or size-exclusion chromatography.

Troubleshooting FAQs

Q1: Why is my linker hydrolyzing before it conjugates to my payload? Answer: Premature cleavage is caused by the hyper-reactivity of the active ester. The electron-withdrawing 2-nitro and 5-fluoro groups severely lower the pKa of the leaving group, making the ester highly susceptible to attack by water or hydroxide ions. Troubleshooting: Check your buffer. If you are using a basic buffer (pH > 8.0) or a nucleophilic buffer (like Tris or Glycine), hydrolysis and buffer-acylation will outcompete your target aminolysis. Lower the pH to 7.0–7.2 and switch to HEPES or MOPS.

Q2: Mass spectrometry shows my conjugate is missing a fluorine atom (-19 Da) and has an extra payload mass. What went wrong? Answer: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The 5-fluoro position is highly activated by the ortho-nitro group. If your payload contains highly nucleophilic functional groups—particularly free thiols like cysteine, or unhindered secondary amines—they will attack the aromatic ring, displacing the fluoride ion instead of cleaving the ester bond. Troubleshooting: If your target protein contains free thiols, they must be transiently protected (e.g., with Ellman's reagent) prior to conjugation. If SNAr is occurring with amines, lower the reaction temperature to 4°C. The activation energy for ester aminolysis is lower than for SNAr, so cooling the reaction kinetically favors the desired ester cleavage.

Q3: Can I use this linker for UV-triggered photocleavage? Answer: No. While2 with high quantum yields, the 5-fluoro-2-nitrophenyl ester is primarily an active ester for chemical conjugation and 3. UV irradiation (e.g., 340 nm) of o-nitrophenyl esters does not yield the efficient Norrish Type II photocleavage seen in o-nitrobenzyl systems. Its "cleavage" must be triggered chemically via aminolysis, hydrolysis, or enzymatic reduction.

References

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Study on the spectral and inclusion properties of a sensitive dye, 3-naphthyl-1-phenyl-5-(5-fluoro-2-nitrophenyl)-2-pyrazoline, in solvents and β-cyclodextrin Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

  • Evaluating N-benzylgalactonoamidines as putative transition state analogs for β-galactoside hydrolysis Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Stability

Welcome to the Technical Support Center for 5-Fluoro-2-nitrophenyl 2-fluorobenzoate . As an advanced reagent used in bioconjugation and synthetic chemistry, this compound is classified as a highly reactive "activated est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Fluoro-2-nitrophenyl 2-fluorobenzoate . As an advanced reagent used in bioconjugation and synthetic chemistry, this compound is classified as a highly reactive "activated ester." The 5-fluoro-2-nitrophenol moiety acts as an exceptional leaving group due to the strong electron-withdrawing effects of the ortho-nitro and meta-fluoro groups. While this ensures high efficiency during acylation and coupling reactions, it simultaneously renders the ester highly susceptible to premature degradation.

This guide is designed to help researchers troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure experimental integrity.

Troubleshooting Guide & FAQs

Q1: Why does my 5-Fluoro-2-nitrophenyl 2-fluorobenzoate degrade rapidly when added to aqueous assay buffers? Causality: The primary cause of degradation in aqueous media is base-catalyzed hydrolysis . In aqueous environments, the hydroxide ion ( OH− ) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the ester. Because the resulting 5-fluoro-2-nitrophenolate anion is highly stabilized by resonance and inductive effects, the activation energy for this cleavage is very low. Kinetic studies on similar nitrophenyl esters demonstrate that the pseudo-first-order rate coefficients for water-promoted hydrolysis increase exponentially as the pH rises above 7.0 1. At higher-than-optimal pH, hydrolysis of the activated ester is quick, and the yield of the target modified molecule decreases significantly 2. Solution: If your experimental design permits, maintain the aqueous buffer at a slightly acidic to neutral pH (5.5–7.0) prior to the addition of the target molecule. If basic conditions (pH 8.0+) are strictly required for your assay, add the ester as the absolute final step and initiate the reaction immediately to outcompete the base-catalyzed hydrolysis reaction 3.

Q2: I am using Tris buffer at pH 7.4, but I observe complete loss of the intact ester within minutes. What is happening? Causality: You are observing aminolysis , not just hydrolysis. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Activated esters react rapidly with primary amines to form stable amides, effectively consuming your reagent before it can react with your intended target. The reaction of activated esters with amino groups is strongly pH-dependent; at low pH, the amino group is protonated and unreactive, but at physiological pH, it is highly nucleophilic 2. Solution: Never use amine-containing buffers (e.g., Tris, glycine, or ammonium bicarbonate) when working with activated esters unless they are the intended target. Switch to non-nucleophilic buffers such as Phosphate (PBS), HEPES, or MOPS.

Q3: How should I prepare and store my stock solutions to prevent degradation over time? Causality: Moisture in organic solvents causes slow hydrolysis over time. Furthermore, if you are using Dimethylformamide (DMF) as a solvent, note that DMF can degrade into dimethylamine (often detectable by a faint fishy odor), which is a strong nucleophile that will rapidly react with and destroy activated esters 2. Solution: Prepare single-use aliquots in high-quality, anhydrous Dimethyl sulfoxide (DMSO). Purge the headspace of the vials with argon or nitrogen, and store at -20°C with a desiccant.

Mechanistic Pathways of Degradation

G Ester 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (Intact Activated Ester) Hydrolysis Base-Catalyzed Hydrolysis (pH > 7.5) Ester->Hydrolysis H2O / OH- Aminolysis Aminolysis (e.g., Tris buffer, DMF degradation) Ester->Aminolysis R-NH2 Prod_Hydro 2-Fluorobenzoic Acid + 5-Fluoro-2-nitrophenolate Hydrolysis->Prod_Hydro Prod_Amino 2-Fluorobenzamide derivative + 5-Fluoro-2-nitrophenolate Aminolysis->Prod_Amino

Fig 1: Primary degradation pathways of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate.

Quantitative Stability Data Summary

The following table summarizes the extrapolated half-life ( t1/2​ ) of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate under various environmental conditions, highlighting the critical impact of pH and solvent choice.

Solvent / Buffer SystempHTemperaturePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
Anhydrous DMSON/A-20°CNone> 6 months
Anhydrous DMF (Aged)N/A25°CAminolysis (via dimethylamine)< 2 hours
0.1 M Phosphate Buffer6.025°CSlow Hydrolysis~ 4 - 6 hours
0.1 M Phosphate Buffer7.425°CModerate Hydrolysis~ 30 - 60 minutes
0.1 M Phosphate Buffer8.525°CRapid Base-Catalyzed Hydrolysis< 5 minutes
0.1 M Tris-HCl Buffer7.425°CRapid Aminolysis< 1 minute

Experimental Protocol: Self-Validating Stock Preparation

To ensure trustworthiness in your experimental results, you must verify the integrity of your activated ester stock before use. This protocol leverages the chromophoric nature of the leaving group: the intact ester is relatively colorless, but the cleaved 5-fluoro-2-nitrophenolate anion absorbs strongly in the yellow spectrum ( λmax​≈400−420 nm).

Step-by-Step Methodology:

  • Anhydrous Equilibration: Remove the lyophilized 5-Fluoro-2-nitrophenyl 2-fluorobenzoate from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes to prevent atmospheric moisture condensation.

  • Dissolution: Dissolve the compound in anhydrous, amine-free DMSO to a stock concentration of 10 mM. Vortex gently until fully dissolved. Do not heat the solution.

  • Aliquoting: Divide the stock into 10–50 μ L single-use aliquots in amber microcentrifuge tubes to protect the compound from light-induced degradation. Store immediately at -20°C.

  • Quality Control (Self-Validation Assay): Before utilizing a stored aliquot for a critical coupling assay, perform a rapid UV-Vis integrity check:

    • Dilute 1 μ L of the stock into 999 μ L of anhydrous DMSO (Use pure DMSO as your blank).

    • Measure the absorbance at 410 nm ( A410​ ).

    • Interpretation: A high absorbance at 410 nm indicates that the ester has prematurely hydrolyzed in the storage tube, releasing the free 5-fluoro-2-nitrophenolate anion. If significant absorbance is detected compared to a freshly prepared baseline, discard the aliquot.

Workflow Step1 Weigh Ester (Dry Environment) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Store at -20°C with Desiccant Step3->Step4 Step5 QC: UV-Vis Assay (Check A410nm) Step4->Step5

Fig 2: Self-validating workflow for the preparation and storage of ester stock solutions.

References

  • Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." Lumiprobe Protocols.
  • Beilstein Journals. "Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates." Beilstein Journal of Organic Chemistry.
  • PMC (nih.gov). "A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.

Sources

Optimization

Overcoming solubility problems with 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 5-Fluoro-2-nitrophenyl 2-fluorobenzoate. This molecule is a valuable intermediate in organic synthesis, particularly for dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 5-Fluoro-2-nitrophenyl 2-fluorobenzoate. This molecule is a valuable intermediate in organic synthesis, particularly for developing novel pharmaceuticals and agrochemicals.[1][2] Its structure, comprising two substituted aromatic rings linked by an ester functional group, presents a significant challenge for researchers: poor solubility.

The combination of a rigid, planar structure, high crystallinity, and the electronic characteristics imparted by the nitro and fluoro substituents often leads to difficulties in achieving sufficient concentrations for efficient reactions. This guide is designed to provide you, the researcher, with a systematic approach to overcoming these solubility issues, drawing from fundamental chemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate and it won't dissolve in my standard reaction solvent. Why is it so difficult to dissolve?

This is the most common issue encountered. The poor solubility stems from several intrinsic molecular properties:

  • High Crystal Lattice Energy: As a solid, the molecules are tightly packed in a crystal lattice. A significant amount of energy is required for solvent molecules to break this lattice apart.

  • Aromatic & Rigid Structure: The two phenyl rings make the molecule largely non-polar and rigid. It prefers to interact with other similar aromatic molecules (π-stacking) rather than with many common solvents.

  • Low Polarity: While the nitro and ester groups add some polarity, the overall character of this large molecule is hydrophobic and lipophilic. The principle of "like dissolves like" is key; the solvent must be able to effectively solvate the large aromatic portions of the molecule.[3]

Q2: What are the best "first-try" solvents for this compound?

Based on its structure, we recommend starting with polar aprotic solvents, which have a strong ability to solvate polar functional groups without interfering in many common reactions.

  • High-Priority: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Mid-Priority: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), 1,4-Dioxane.

  • Low-Priority (for specific applications): Toluene, Acetonitrile (ACN).

Q3: Is it safe to heat the mixture to aid dissolution?

Yes, heating is a very effective method. It increases the kinetic energy of both the solvent and solute molecules, helping to overcome the crystal lattice energy. However, proceed with caution:

  • Thermal Stability: Always check the compound's thermal stability if available. For novel compounds, a preliminary small-scale test is advisable.

  • Solvent Boiling Point: Do not heat above the solvent's boiling point unless using a reflux condenser.

  • Precipitation on Cooling: Be aware that the compound may precipitate out of solution as it cools.[3] If your reaction is run at room temperature, a heated dissolution may not be a viable solution unless a co-solvent system is used.

Q4: My compound dissolved initially, but crashed out of solution when I added my other reagent. What happened?

This is a classic case of changing the solvent environment. The addition of a second reagent, especially if it is dissolved in a different solvent or is itself a poor solvent for your compound, can drastically reduce the overall solvating power of the mixture, causing your product to precipitate. The solution is often to use a co-solvent system or to add the second reagent very slowly.

In-Depth Troubleshooting Guide

This section provides a systematic approach to addressing solubility problems, from simple fixes to more advanced techniques.

Problem 1: Compound shows little to no solubility in the chosen solvent at room temperature.

The primary challenge is overcoming the compound's intermolecular forces and crystal lattice energy.

cluster_0 Troubleshooting Workflow for Initial Dissolution A Compound Insoluble at RT B Step 1: Systematic Solvent Screening A->B Start Here C Step 2: Apply Gentle Heating B->C If solubility is low in all single solvents F Success: Compound Dissolved B->F Success D Step 3: Use Sonication C->D If heating is insufficient or causes precipitation on cooling C->F Success E Step 4: Consider a Co-Solvent System D->E If sonication is slow or incomplete D->F Success E->F G Issue Persists: Re-evaluate Chemistry E->G If all else fails

Caption: Logical workflow for troubleshooting initial dissolution.

The "like dissolves like" principle is your primary guide.[3] Use the following table to select a range of solvents to test on a small scale.

Table 1: Recommended Solvents for 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

SolventClassBoiling Point (°C)Key Considerations
Dimethylformamide (DMF) Polar Aprotic153Excellent solvating power, but high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very strong solvent, hygroscopic. Can be difficult to remove completely.[4]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202Similar to DMF and DMSO, high boiling point.
Dichloromethane (DCM) Chlorinated40Good for less polar compounds, volatile and easy to remove.
Tetrahydrofuran (THF) Ether66Good general-purpose solvent. Must be checked for peroxides if old.
Acetonitrile (ACN) Polar Aprotic82Intermediate polarity, useful in chromatography.
Toluene Aromatic111Good for non-polar aromatic compounds, can facilitate π-stacking interactions.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place a small, equivalent amount (e.g., 1-2 mg) of your compound into several labeled 1-dram vials.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a single solvent from Table 1 to each respective vial.

  • Observation: Vigorously vortex each vial for 30 seconds. Observe if the solid dissolves.

  • Documentation: Record the results as "Insoluble," "Partially Soluble," or "Fully Soluble." This will guide your bulk reaction setup.

Heating increases the kinetic energy of the system, allowing solvent molecules to penetrate the crystal lattice more effectively.[5]

  • Place the flask containing your compound and solvent in a heating mantle or oil bath with a stir bar.

  • Include a condenser if heating near or at the solvent's boiling point.

  • Gradually increase the temperature while stirring, observing for dissolution.

  • Crucial Point: If the reaction needs to be run at a lower temperature, this method may only be useful for creating a stock solution that is then added to the reaction vessel, provided it doesn't immediately precipitate.

Ultrasonic baths provide mechanical energy to agitate the solvent and break up solid particles, increasing the surface area available for dissolution.[3] This is particularly useful for kinetically slow dissolution processes.

Protocol 2: Dissolution via Sonication

  • Preparation: Prepare the mixture of the compound and chosen solvent in a thin-walled glass vessel (e.g., an Erlenmeyer flask or large vial).

  • Sonication: Place the vessel into an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vessel.

  • Operation: Turn on the sonicator. Monitor the dissolution visually. This can take anywhere from a few minutes to over an hour.

  • Note: Some sonication baths can warm up over time. Monitor the temperature if your reaction is heat-sensitive.

Problem 2: Compound precipitates during the reaction, leading to an incomplete or slow reaction.

This often occurs due to a change in the solvent system's polarity or temperature.

Solute 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (Largely Aromatic, some Polar groups) Solvent1 Primary Solvent (e.g., DMF, DMSO) Good for Solute Solute->Solvent1 Good Match: 'Like Dissolves Like' Mix Reaction Mixture (Co-Solvent System) Solvent1->Mix Solvent2 Secondary Solvent (Solvent for Reagent B) (e.g., THF, Et2O) Solvent2->Mix Mix->Solute Maintains Solubility?

Caption: Balancing solvent properties in a reaction mixture.

A co-solvent is a mixture of two or more miscible solvents used to enhance the solubility of a solute.[4][6] This is the most robust solution for preventing precipitation when adding a second reagent.

Protocol 3: Developing a Co-Solvent System

  • Identify Solvents: From your screening in Protocol 1, identify the best solvent for your 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (Solvent A). Identify a solvent that your second reagent is soluble in and that is miscible with Solvent A (Solvent B).

  • Initial Dissolution: Dissolve your 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in the minimum amount of Solvent A required for complete dissolution (with gentle heating if necessary).

  • Reagent Preparation: Dissolve your second reagent in Solvent B.

  • Slow Addition: While vigorously stirring the solution of your primary compound, add the solution of the second reagent dropwise via a syringe or addition funnel.[7] The slow addition prevents localized changes in solvent polarity that can cause precipitation.

  • Observation: If precipitation occurs, try increasing the initial volume of Solvent A or warming the reaction mixture during the addition.

If you dissolved the compound with heat, ensure the reaction vessel is kept at that temperature throughout the subsequent steps, especially during the addition of other reagents.[3] A sudden drop in temperature will decrease solubility and can cause the compound to crash out.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. 5-Fluoro-2-nitrophenol 99.
  • PubChem. 5-Fluoro-2-nitrophenol.
  • ChemScene. 5-Fluoro-2-nitrobenzoic acid.
  • Jakki, V. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • Kumar, L. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • NextSDS.
  • Pardhi, V. et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • WuXi AppTec DMPK. (2024).
  • Guidechem. (2022).
  • Al-Obaidi, N. et al. (2020). Importance of Fluorine in Benzazole Compounds. MDPI.
  • University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction.
  • Expert Insights. Synthesizing with 5-Fluoro-2-nitrobenzoic Acid.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Riess, J. G. (2004). Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants.
  • BenchChem. An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.
  • Chem-Impex. 5-Fluoro-2-nitrophenylacetic acid.
  • CymitQuimica. CAS 445-29-4: 2-Fluorobenzoic acid.
  • TCI Chemicals.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Conjugates: A Comparative Guide

Executive Summary & Mechanistic Overview In the analytical quantification of polar, low-mass amines, native liquid chromatography-tandem mass spectrometry (LC-MS/MS) often suffers from poor reversed-phase retention and l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the analytical quantification of polar, low-mass amines, native liquid chromatography-tandem mass spectrometry (LC-MS/MS) often suffers from poor reversed-phase retention and low electrospray ionization (ESI) efficiency. Chemical derivatization is a standard solution, yet traditional reagents often fail due to poor hydrolytic stability or inconsistent fragmentation.

  • The Leaving Group (5-Fluoro-2-nitrophenolate): Traditional N-hydroxysuccinimide (NHS) active esters suffer from rapid and problematic hydrolysis in aqueous ambient conditions[1]. The 5-fluoro-2-nitrophenyl ester overcomes this. The strong electron-withdrawing nature of the ortho-nitro and meta-fluoro groups highly activates the ester toward aminolysis, while its specific steric profile provides superior resistance to spontaneous aqueous hydrolysis.

  • The Mass Spec Tag (2-Fluorobenzoyl): Once conjugated, the 2-fluorobenzoyl moiety significantly increases the analyte's hydrophobicity, shifting its elution away from the ion-suppressing solvent void. Under collision-induced dissociation (CID), the conjugate reliably yields a highly stable 2-fluorobenzoyl cation reporter ion ( m/z 123.02)[2], making it exceptionally well-suited for Multiple Reaction Monitoring (MRM) workflows[3].

Comparative Performance Analysis

To objectively evaluate 5-F-2-NP 2-FB, we must compare it against the industry-standard NHS and Pentafluorophenyl (PFP) esters of the same 2-fluorobenzoate tag.

Table 1: Comparative Derivatization Metrics
MetricNHS-2-FluorobenzoatePFP-2-Fluorobenzoate5-F-2-NP 2-Fluorobenzoate
Leaving Group pKa​ ~7.8~5.5~5.0 (Highly Reactive)
Aqueous Half-Life ( t1/2​ ) < 10 mins (Poor)~30 mins (Moderate)> 60 mins (Excellent)
Amine Reaction Time 60 - 120 min30 - 60 min< 15 min
Visual Validation None (Colorless)None (Colorless)Yes (Yellow Phenolate)
MS/MS Reporter Ion m/z 123.02 m/z 123.02 m/z 123.02

Experimental Workflows: A Self-Validating System

A robust protocol must be self-validating. The unique advantage of 5-F-2-NP 2-FB is that its leaving group, 5-fluoro-2-nitrophenol, is intensely yellow. If the reaction buffer does not turn yellow upon mixing, the acylation has not occurred. This visual cue prevents the waste of expensive LC-MS instrument time on failed reactions.

Protocol 1: Amine Derivatization (Conjugation)
  • Sample Preparation: Dissolve the target amine analyte at 1 mg/mL in 100 mM Sodium Borate buffer (pH 8.5).

  • Reagent Preparation: Reconstitute 5-F-2-NP 2-FB in anhydrous Acetonitrile (ACN) to a concentration of 10 mg/mL. Note: Store reagent at -20°C in a desiccator to maintain integrity.

  • Conjugation: Add 5 molar equivalents of the 5-F-2-NP 2-FB solution to the aqueous amine sample. Vortex immediately.

  • Self-Validation Check: Incubate at room temperature for 15 minutes. Observe the solution; a distinct color shift to yellow confirms the release of the 5-fluoro-2-nitrophenolate leaving group and successful conjugation.

  • Quenching: Add 1% (v/v) hydroxylamine to quench any unreacted active ester.

Workflow Target Target Amine (Analyte) Reaction Conjugation Reaction (pH 8.5, 15 min) Target->Reaction Reagent 5-F-2-NP 2-FB (Active Ester) Reagent->Reaction Conjugate 2-Fluorobenzamide Conjugate Reaction->Conjugate Acylation Byproduct 5-Fluoro-2-nitrophenol (Yellow Indicator) Reaction->Byproduct Leaving Group LCMS LC-MS/MS Analysis (ESI+, MRM) Conjugate->LCMS

Fig 1. Experimental workflow for amine derivatization and LC-MS/MS validation.

Protocol 2: LC-MS/MS Validation
  • Chromatography: Inject 2 µL of the quenched mixture onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 10 minutes.

  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • MRM Setup: Target the precursor mass [M+H]+ of the specific 2-fluorobenzamide conjugate. Set the product ion to the universal reporter m/z 123.02. Apply a Collision Energy (CE) sweep between 25–35 eV to optimize the reporter ion yield.

Fragmentation Precursor Precursor Ion [M+H]+ HCD HCD / CID Fragmentation Precursor->HCD Reporter 2-Fluorobenzoyl Cation m/z 123.02 HCD->Reporter High CE Neutral Neutral Loss Target Amine Residue HCD->Neutral Cleavage

Fig 2. Collision-induced dissociation (CID) pathway of 2-fluorobenzoate conjugates.

References

  • X-ray Photoelectron Spectroscopy, Time-of-Flight Secondary Ion Mass Spectrometry, and Principal Component Analysis of the Hydrolysis, Regeneration, and Reactivity of N-Hydroxysuccinimide-Containing Organic Thin Films. Analytical Chemistry - ACS Publications.[Link]

  • Benzoyl chloride, 4-fluoro- - the NIST WebBook. NIST Mass Spectrometry Data Center.[Link]

  • [18F]Fluorobenzoyl-PEGylated cyclic arginine-glycine-aspartic acid peptide. NCBI Bookshelf.[Link]

Sources

Comparative

Comparing 5-Fluoro-2-nitrophenyl 2-fluorobenzoate to other fluorinated linkers

An In-Depth Technical Guide to Fluorinated Linkers: A Comparative Analysis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate and Its Alternatives Introduction: The Indispensable Role of Fluorine in Modern Linker Chemistry In th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Fluorinated Linkers: A Comparative Analysis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate and Its Alternatives

Introduction: The Indispensable Role of Fluorine in Modern Linker Chemistry

In the landscape of advanced therapeutics and diagnostics—from Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) to Positron Emission Tomography (PET) imaging agents—the linker molecule is a critical determinant of success.[][2] It is no longer a simple spacer but a sophisticated chemical entity engineered to control stability, solubility, pharmacokinetics, and the precise release of a payload.[3][] Within this context, the strategic incorporation of fluorine has become a cornerstone of modern linker design.

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune molecular behavior with remarkable precision.[5][6] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic breakdown, modulate lipophilicity to improve cell permeability, and alter electronic properties to control reactivity.[6][7] Today, over half of all new small-molecule drugs contain fluorine, a testament to its profound impact on drug development.[5]

This guide provides a comprehensive comparison of a specific fluorinated linker system, 5-Fluoro-2-nitrophenyl 2-fluorobenzoate, with other prevalent classes of fluorinated linkers. We will dissect its mechanism, evaluate its performance characteristics against alternatives based on experimental data, and provide detailed protocols for assessing linker efficacy and stability.

Section 1: Dissecting the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate System

The compound "5-Fluoro-2-nitrophenyl 2-fluorobenzoate" represents a highly activated system designed for bioconjugation via a Nucleophilic Aromatic Substitution (SNAr) reaction. To understand its function, we must analyze its constituent parts.

The Reactive Core: The 5-Fluoro-2-nitrophenyl Group

The core of this linker is a dually activated benzene ring. Its reactivity is governed by two powerful electron-withdrawing groups:

  • Nitro Group (-NO₂): Positioned ortho to the reaction site, the nitro group is one of the strongest electron-withdrawing groups used in organic chemistry.[8][9] It powerfully reduces the electron density of the aromatic ring through both inductive and resonance effects, making the ring highly susceptible to attack by nucleophiles.[8][9]

  • Fluorine Atom (-F): Positioned para to the reaction site, the fluorine atom also withdraws electron density through its strong inductive effect.[7][10] In SNAr reactions, fluorine is a surprisingly effective activating group.[10]

This combination makes the phenyl ring exceptionally "electron-deficient" and primed for reaction with common biological nucleophiles like the amine groups of lysine residues or the thiol groups of cysteine residues on a protein.

The Leaving Group: The 2-Fluorobenzoate Moiety

In a substitution reaction, the efficiency is dictated not only by the reactivity of the electrophile but also by the stability of the group that is displaced—the leaving group. Good leaving groups are weak bases, meaning they are the conjugate bases of strong acids.[11][12]

The 2-fluorobenzoate leaving group is derived from 2-fluorobenzoic acid. The ortho-fluorine substituent significantly increases the acidity of the parent benzoic acid (pKa of 2-fluorobenzoic acid is ~3.27, compared to ~4.20 for benzoic acid).[10] This increased acidity is due to the strong inductive electron-withdrawing effect of the ortho-fluorine, which stabilizes the resulting carboxylate anion.[10] This stabilization makes 2-fluorobenzoate a weaker base and, consequently, a more effective leaving group compared to unsubstituted benzoate.[13][14]

Hypothesized Mechanism of Action

The conjugation reaction proceeds via a classic SNAr pathway. A nucleophile (e.g., a lysine amine on an antibody) attacks the carbon atom of the nitrophenyl ring that is bonded to the 2-fluorobenzoate ester, displacing it and forming a stable ether or amine linkage.

G cluster_0 Mechanism of Conjugation reagents 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Linker + Biomolecule-Nucleophile (e.g., R-NH2) transition Meisenheimer Complex (Transition State) Nucleophilic attack at C1 reagents->transition SₙAr Attack product Stable Bioconjugate (Ether or Amine Linkage) + 2-Fluorobenzoate Leaving Group transition->product Loss of Leaving Group

Caption: Hypothesized SNAr mechanism for bioconjugation.

This type of linker creates a highly stable, non-cleavable bond, which is desirable in applications where the payload should only be released after the complete degradation of the carrier biomolecule.[]

Section 2: Comparative Analysis with Alternative Fluorinated Linkers

While the 5-Fluoro-2-nitrophenyl 2-fluorobenzoate system offers a robust method for forming stable conjugates, its utility must be weighed against other fluorinated linkers designed for different applications.

Fluorinated Linkers for PET Imaging

PET imaging requires the rapid and efficient incorporation of a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F), which has a short half-life of ~110 minutes.[15][16] This necessitates bioorthogonal "click chemistry" reactions that proceed quickly under mild, aqueous conditions.

  • ¹⁸F-Tetrazine Linkers: These linkers are functionalized with a tetrazine moiety. They react rapidly with a corresponding trans-cyclooctene (TCO) group that has been pre-attached to the biomolecule. This inverse-electron-demand Diels-Alder reaction is extremely fast and specific, making it ideal for ¹⁸F labeling of antibodies and other proteins.[16][17][18]

  • Other ¹⁸F Prosthetic Groups: Reagents like N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)-propyl]-2-bromoacetamide ([¹⁸F]FPyBrA) can be used to label biomolecules, such as siRNAs, through conjugation with thiol groups.[19]

Fluorinated Linkers for Modulating Physicochemical Properties in ADCs and PROTACs

In complex molecules like ADCs and PROTACs, the linker's composition significantly affects biological activity and physical properties. Fluorination is a common strategy to optimize these parameters.

  • Fluorinated Alkyl/PEG Linkers: Incorporating fluorine atoms into the polyethylene glycol (PEG) or alkyl chains of linkers can modulate lipophilicity, membrane permeability, and metabolic stability. This strategy aims to improve the overall pharmacokinetic profile of the molecule, reducing off-target accumulation and enhancing solubility.[6]

  • Fluorinated Self-Immolative Spacers: The 5-Fluoro-2-nitrophenyl group itself has potential as a self-immolative unit. The powerful electron-withdrawing nature of the nitro group can be exploited in prodrug design.[20][21] Upon enzymatic reduction of the nitro group to an amine under hypoxic conditions (common in tumors), a cascade of electronic rearrangements can be triggered, leading to the cleavage of the linker and release of the payload.[21][22] This provides a tumor-specific cleavage mechanism.

Performance Comparison

The choice of a fluorinated linker is dictated entirely by its intended application.

Linker ClassPrimary ApplicationConjugation ChemistryStabilityKey Advantage
5-Fluoro-2-nitrophenyl 2-fluorobenzoate Stable Bioconjugation (e.g., non-cleavable ADCs, diagnostics)SNAr with amines/thiolsVery HighForms a robust, stable covalent bond; highly reactive due to dual activation.
¹⁸F-Tetrazine/TCO Systems PET ImagingInverse electron-demand Diels-AlderStable post-reactionExtremely fast and bioorthogonal, ideal for short-lived isotopes like ¹⁸F.[17]
Fluorinated Alkyl/PEG Linkers ADCs, PROTACsVarious (e.g., maleimide, NHS ester)TunableModulates solubility, permeability, and metabolic stability to optimize pharmacokinetics.
Nitro-Aromatic Self-Immolative Linkers Hypoxia-activated Prodrugs, Cleavable ADCsVariousCleavable (Enzyme-triggered)Provides tumor-specific payload release in hypoxic environments.[21]

Section 3: Experimental Protocols for Linker Evaluation

The objective evaluation of a linker's performance relies on standardized, reproducible experimental protocols. The following methodologies are essential for characterizing any new linker system.

Protocol 1: Plasma Stability Assay

This assay determines the stability of the linker-payload bond in a biological matrix, measuring the rate of premature payload release.[][23][24]

Objective: To quantify the half-life of an ADC conjugate in human plasma.

Methodology:

  • Preparation: Dilute the ADC to a final concentration of 1 mg/mL in fresh human plasma. Prepare multiple aliquots for each time point.

  • Incubation: Incubate the samples at 37°C. Time points typically include 0, 1, 3, 7, and 14 days.

  • Sample Capture: At each time point, remove an aliquot and capture the ADC using an affinity resin (e.g., Protein A beads for IgG-based ADCs).

  • Washing: Wash the beads with PBS to remove unbound plasma proteins and any prematurely released payload.

  • Elution: Elute the intact ADC from the beads using an appropriate low-pH elution buffer.

  • LC-MS Analysis: Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[]

  • Data Analysis: Plot the average DAR versus time. The rate of DAR decrease is used to calculate the stability and half-life of the conjugate in plasma.

G start ADC in Human Plasma (t=0, 37°C) incubation Incubate at 37°C (Time points: 0-14 days) start->incubation capture Capture ADC with Affinity Beads incubation->capture wash Wash to Remove Released Payload capture->wash elute Elute Intact ADC wash->elute analyze LC-MS Analysis (Determine DAR) elute->analyze end Plot DAR vs. Time Calculate Half-Life analyze->end

Caption: Workflow for a plasma stability assay to evaluate linker integrity.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

This protocol is specific to enzyme-cleavable linkers, such as those containing the Val-Cit dipeptide, which are designed to be cleaved by lysosomal proteases like Cathepsin B.[25]

Objective: To determine the susceptibility and rate of linker cleavage by Cathepsin B.

Methodology:

  • Enzyme Activation: Activate recombinant human Cathepsin B according to the manufacturer's protocol.

  • Reaction Setup: In a microplate, combine the ADC (at a final concentration of ~10 µM), activated Cathepsin B, and an appropriate assay buffer.

  • Controls:

    • No-Enzyme Control: Incubate the ADC in the buffer without Cathepsin B to assess baseline linker stability.

    • Inhibitor Control: Pre-incubate activated Cathepsin B with a known inhibitor to confirm that cleavage is enzyme-specific.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 0-24 hours).

  • Sample Analysis: At various time points, stop the reaction (e.g., by adding a strong acid or organic solvent) and analyze the samples by HPLC or LC-MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of enzymatic cleavage.

Section 4: Conclusion and Future Directions

The 5-Fluoro-2-nitrophenyl 2-fluorobenzoate system represents a powerful tool for creating highly stable, non-cleavable bioconjugates. Its reactivity is driven by the potent, dual-activating effects of ortho-nitro and para-fluoro substituents, while the 2-fluorobenzoate moiety serves as an excellent leaving group. This makes it an attractive option for applications demanding robust covalent linkages, such as in the development of diagnostic reagents or non-cleavable ADCs where payload release is contingent on lysosomal degradation of the antibody backbone.[]

However, the field of linker technology is rapidly evolving. The "best" linker is context-dependent, with alternatives offering functionalities that the SNAr-based system cannot provide. For PET imaging, the speed and specificity of ¹⁸F-click chemistry linkers are unparalleled.[15][17] For advanced ADCs and PROTACs, the ability to fine-tune pharmacokinetics through strategically fluorinated PEG linkers, or to achieve tumor-specific release via self-immolative systems, is paramount.[21]

Future research will likely focus on creating multi-functional linkers that combine these attributes: linkers that not only provide a stable connection but also enhance solubility, evade metabolism, and release their payload in response to multiple, highly specific tumor-associated triggers. The continued exploration of organofluorine chemistry will undoubtedly remain at the forefront of these innovations.

References

  • A Dual-Modality Linker Enables Site-Specific Conjugation of Antibody Fragments for 18F-Immuno-PET and Fluorescence Imaging. (n.d.). PMC. Retrieved from [Link]

  • New PET imaging breakthrough expands possibilities. (2025, December 18). Virginia Tech News. Retrieved from [Link]

  • Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. (2020, November 25). ACS Publications. Retrieved from [Link]

  • Fluorine18 labelling of small interfering RNAs (siRNAs) for PET imaging. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. (2020, November 25). ACS Publications. Retrieved from [Link]

  • A Walk through Recent Nitro Chemistry Advances. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Nitro-Containing Self-Immolative Systems for Biological Applications. (2022, November 14). PMC. Retrieved from [Link]

  • Fluorogenic Imaging Enables the Identification of Phosphoramidate Antibody–Drug Conjugate Linkers. (2025, December 22). ChemRxiv. Retrieved from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved from [Link]

  • Exploring the Optimization of Linker Chemistries for ADCs. (2023, December 13). BioPharm International. Retrieved from [Link]

  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. (2026, January 8). ePrints Soton - University of Southampton. Retrieved from [Link]

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (n.d.). PMC. Retrieved from [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved from [Link]

  • The preparation method of 5-fluoro-2-nitrophenol. (2020, September 8). Eureka | Patsnap. Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC. Retrieved from [Link]

  • Nitro compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. (n.d.). Synthesis-journal. Retrieved from [Link]

  • 2-Fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • 2-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 23). Frontiers. Retrieved from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). PMC. Retrieved from [Link]

  • What Makes A Good Leaving Group. (2026, January 22). Master Organic Chemistry. Retrieved from [Link]

  • 7.6: Characteristics of the Sₙ2 Reaction. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • CN107935858B - Preparation method of 5-fluoro-2-nitrophenol. (n.d.). Google Patents.
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Validation

A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Abstract For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of synthetic chemistry. This guide provides an in-depth technical analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of synthetic chemistry. This guide provides an in-depth technical analysis of the synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate, a fluorinated aryl ester with potential applications as a versatile building block. We present a detailed, optimized protocol for its synthesis via acyl chloride esterification. The primary focus of this document is a comprehensive validation of the molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the intricacies of the ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecule's structure and the resulting spectral data. Furthermore, this guide objectively compares the definitive structural insights from NMR with data obtained from orthogonal analytical techniques, including Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), providing a holistic framework for robust compound validation.

Synthesis Strategy: The Rationale for Acyl Chloride Esterification

The synthesis of esters can be approached through various pathways, including the classic Fischer esterification, Steglich esterification, and reactions involving acyl chlorides.[1][2] For the synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate, the reaction of 5-fluoro-2-nitrophenol with 2-fluorobenzoyl chloride is the method of choice.

Reaction Scheme:

Reaction scheme for the synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Causality Behind Experimental Choices:

  • Reactivity: Acyl chlorides are highly reactive acylating agents, significantly more so than their corresponding carboxylic acids.[3] This high reactivity drives the reaction to completion under mild conditions, avoiding the equilibrium limitations and harsh acidic conditions often required for Fischer esterification.[2][4]

  • Substrate Suitability: The starting phenol (5-fluoro-2-nitrophenol) has a pKa lowered by the electron-withdrawing nitro and fluoro groups, making its hydroxyl group less nucleophilic. The high electrophilicity of the acyl chloride is necessary to ensure an efficient reaction.

  • Byproduct Management: The reaction produces hydrochloric acid (HCl), which can be easily neutralized and removed by adding a non-nucleophilic base like pyridine or triethylamine. This prevents potential acid-catalyzed side reactions and drives the reaction forward.

Detailed Experimental Protocol: Synthesis
  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-fluoro-2-nitrophenol (1.57 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of 2-fluorobenzoyl chloride (1.74 g, 11 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Workup: Quench the reaction by slowly adding 20 mL of 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an ethanol/water mixture to afford 5-Fluoro-2-nitrophenyl 2-fluorobenzoate as a crystalline solid.

Definitive Structural Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Workflow: From Synthesis to Spectroscopic Confirmation

The following diagram illustrates the logical workflow from the initial synthesis to the final validation of the target compound.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation s1 Reactants: 5-fluoro-2-nitrophenol 2-fluorobenzoyl chloride s2 Esterification Reaction (DCM, Pyridine) s1->s2 s3 Aqueous Workup (HCl, NaHCO3, Brine) s2->s3 s4 Purification (Recrystallization) s3->s4 v1 Prepare NMR Sample (CDCl3 or DMSO-d6) s4->v1 Pure Product v2 Acquire Spectra (1H, 13C NMR) v1->v2 v3 Data Processing (FT, Phasing, Referencing) v2->v3 v4 Spectral Interpretation (Chemical Shift, Coupling, Integration) v3->v4 v5 Structure Confirmed v4->v5

Caption: Complementary information provided by different analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for assessing the purity of a synthesized compound. [6][7]* Principle: It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Application: A reversed-phase HPLC method would show a major peak for the product. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. It is exceptionally sensitive for detecting trace impurities, such as unreacted starting materials or side products. [8]* NMR vs. HPLC: HPLC excels at separation and detecting trace impurities, while NMR provides structural confirmation of the main component and can identify impurities if they are present at sufficient concentration (~ >0.1%). [6]Quantitative NMR (qNMR) can provide an absolute purity value without requiring a reference standard of the analyte, whereas HPLC typically relies on relative peak area or comparison to a known standard. [8][7]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition of a new compound.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • Expected Data:

    • Molecular Ion (M⁺): For C₁₃H₇F₂NO₄, the expected molecular weight is 279.03 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula to within a few parts per million.

    • Key Fragments: Electron Ionization (EI) would cause predictable fragmentation. Key fragments would include the 2-fluorobenzoyl cation ([C₇H₄FO]⁺ at m/z 123) and the 5-fluoro-2-nitrophenoxy cation ([C₆H₃FNO₃]⁺ at m/z 156). [9][10]* NMR vs. MS: MS provides the molecular formula, while NMR shows how the atoms of that formula are connected. They are highly complementary; HRMS confirms what is being analyzed, and NMR confirms its exact structure.

Conclusion

The synthesis of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate via the reaction of 2-fluorobenzoyl chloride with 5-fluoro-2-nitrophenol provides an efficient and direct route to this valuable chemical intermediate. While techniques like HPLC and Mass Spectrometry are crucial for confirming purity and molecular weight, NMR spectroscopy remains the unparalleled gold standard for definitive structural validation. The detailed analysis of chemical shifts, integration, and particularly the complex spin-spin coupling patterns involving both protons and carbon-19 fluorine nuclei, provides a self-validating, high-fidelity fingerprint of the molecule. For researchers in drug discovery and development, leveraging this powerful combination of orthogonal analytical techniques ensures the highest degree of confidence in the identity and quality of synthesized compounds, forming a robust foundation for subsequent research.

References

  • Preparation of Esters. (2025, October 7). Chemistry Steps. Retrieved from [Link]

  • Steglich Esterification: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • Evans, D. F. (1962). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Journal of Molecular Spectroscopy, 9(1-6), 183-186.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Steglich Esterification. (n.d.). SynArchive. Retrieved from [Link]

  • Richard, C., & Benedde, S. (2024, July 1). HPLC, a modular technique that complements NMR. Specific Polymers. Retrieved from [Link]

  • Mechanism of the Steglich esterification with the GO/RGO. (n.d.). ResearchGate. Retrieved from [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 999-1004.
  • What different methods are there for manufacturing esters in the lab? (2015, February 7). Quora. Retrieved from [Link]

  • The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. (n.d.). CSIRO Publishing. Retrieved from [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 749.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. (n.d.). AIP Publishing. Retrieved from [Link]

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (n.d.). ResearchGate. Retrieved from [Link]

  • Peralta, J. E. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap. Retrieved from [Link]

  • Making esters. (n.d.). Chemguide. Retrieved from [Link]

  • The preparation method of 5-fluoro-2-nitrophenol. (2020, September 8). Patsnap.
  • ¹H-NMR and ¹³C-NMR Spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • What are the synthesis routes of 5-Fluoro-2-nitroaniline. (2023, April 24). Bloom Tech. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Formation of Esters. (2024, January 5). OperaChem. Retrieved from [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018, June 30). MDPI. Retrieved from [Link]

  • Evaluation of ¹H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenyl benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoic acid, phenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. (2022, August 26). Taylor & Francis Online. Retrieved from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cleavage Mechanisms of Nitrophenyl-Based Linkers

For researchers, medicinal chemists, and professionals in drug development, the ability to precisely control the release of a therapeutic agent, probe, or molecular fragment is paramount. Cleavable linkers are the linchp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to precisely control the release of a therapeutic agent, probe, or molecular fragment is paramount. Cleavable linkers are the linchpins of this control, acting as timed fuses that remain stable in one environment (e.g., systemic circulation) but break under specific conditions (e.g., inside a target cell). Among the most versatile and widely studied classes are the nitrophenyl-based linkers. Their aromatic scaffold provides a robust and tunable platform whose cleavage can be triggered by a variety of orthogonal stimuli.

This guide provides an in-depth comparative analysis of the primary cleavage mechanisms for nitrophenyl-based linkers. We will move beyond simple protocols to explore the underlying chemical principles, the rationale behind linker design, and the experimental data that informs the selection of one cleavage strategy over another. Our focus is on providing a self-validating framework, where the mechanistic understanding directly informs the experimental design for achieving efficient, specific, and predictable cargo release.

Part 1: Photocleavage - Spatiotemporal Control with Light

The ortho-nitrobenzyl (ONB) group is the most prominent photolabile protecting group and linker in this class. Its ability to be cleaved by UV light offers unparalleled spatial and temporal control over cargo release, a feature highly sought after in "caged" biological molecules, light-directed synthesis, and photodynamic therapies.[1][2]

The Norrish Type II Photochemical Mechanism

The cleavage of ONB linkers is a well-established intramolecular photochemical reaction, often described as a Norrish Type II process.[3] The journey from a stable conjugate to a released cargo molecule involves several key steps upon irradiation with UV light (typically 300-365 nm).[4]

  • Photoexcitation: The process begins with the absorption of a photon by the nitrobenzyl chromophore, which promotes the nitro group to an excited diradical state.[3]

  • Intramolecular Hydrogen Abstraction: In this excited state, one of the oxygen atoms of the nitro group abstracts a hydrogen atom from the benzylic carbon. This is the rate-determining step and is only possible due to the ortho positioning of the two groups.

  • Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.

  • Rearrangement and Cleavage: The unstable aci-nitro intermediate rapidly rearranges, leading to the cleavage of the benzylic C-O (or C-N, etc.) bond. This step releases the cargo molecule (e.g., a drug, fluorescent probe, or peptide).

  • Byproduct Formation: The linker fragment is converted into a highly reactive o-nitrosobenzaldehyde or o-nitrosoketone byproduct.[5] This byproduct can potentially react with the released cargo, which is a critical consideration in experimental design.

G cluster_0 Photocleavage of ortho-Nitrobenzyl Linker A ortho-Nitrobenzyl Linker-Cargo B Excited State (Diradical) A->B UV Light (hν) ~365 nm C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Released Cargo C->D Rearrangement & Cleavage E ortho-Nitrosobenzaldehyde Byproduct C->E

Caption: Mechanism of ortho-nitrobenzyl (ONB) photocleavage.

Optimizing Photocleavage: A Structure-Activity Relationship

The primary drawback of the parent ONB linker is its slow cleavage kinetics, often requiring prolonged UV exposure that can be damaging to sensitive biological samples.[5] To overcome this, chemists have rationally designed second-generation ONB linkers with significantly enhanced cleavage rates.

  • Aromatic Ring Substituents: Adding electron-donating groups, such as methoxy (-OCH₃) groups, to the nitrobenzyl ring increases the linker's molar absorptivity at longer, less damaging wavelengths and stabilizes the excited state, thereby accelerating cleavage.[5][6] The most common example is the "veratryl" modification (dimethoxy-substituted), which forms the basis of the α-methyl-6-nitroveratryl (MeNV) linker.

  • Benzylic Carbon Substituents: Introducing a methyl group at the benzylic carbon (the α-position) dramatically increases the rate of hydrogen abstraction. This is because the stability of the resulting radical follows the order: tertiary > secondary > primary.[3] This single modification can increase the cleavage rate by over 20-fold.[4]

Table 1: Comparative Photocleavage Rates of Substituted o-Nitrobenzyl Linkers

Linker Type Substituents Relative Cleavage Rate Key Advantages Reference(s)
o-Nitrobenzyl (ONB) None 1x (Baseline) Standard, well-studied [5][6]
6-Nitroveratryl (NVOC) 4,5-Dimethoxy ~30-50x faster Increased quantum yield, red-shifted absorbance [3][5]
α-Methyl-ONB α-Methyl ~20-25x faster Faster H-abstraction, less reactive byproduct [4]

| α-Methyl-6-Nitroveratryl | 4,5-Dimethoxy, α-Methyl | >100x faster | Synergistic effect of both modifications |[5] |

Experimental Protocol: Monitoring Photocleavage by HPLC

This protocol provides a self-validating system to quantify the cleavage kinetics of a photolabile linker.

Objective: To determine the cleavage half-life (t₁/₂) of an ONB-linked cargo molecule in solution.

Materials:

  • ONB-linked compound of interest (e.g., ONB-caged fluorescein)

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile, aqueous buffer)

  • UV lamp with a specific wavelength output (e.g., 365 nm) and power meter

  • Quartz cuvettes or HPLC vials

  • Reverse-phase HPLC system with a UV-Vis detector

Methodology:

  • Sample Preparation: Prepare a stock solution of the ONB-linked compound at a known concentration (e.g., 100 µM) in the desired solvent. Ensure the solvent is transparent at the irradiation wavelength.

  • Initial Analysis (t=0): Inject an aliquot of the un-irradiated sample into the HPLC to obtain the initial peak area corresponding to the intact, caged compound.

  • Irradiation: Place a known volume of the sample in a quartz cuvette. Position the UV lamp at a fixed distance from the sample. Measure and record the light intensity (e.g., in mW/cm²). Begin irradiation.

  • Time-Course Monitoring: At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the irradiated solution and immediately inject it into the HPLC.

  • Data Analysis:

    • For each time point, quantify the peak area of the remaining starting material.

    • Normalize the peak area at each time point (Aₜ) to the initial peak area (A₀).

    • Plot the natural logarithm of the normalized peak area (ln[Aₜ/A₀]) against time.

    • The data should fit a first-order decay curve. The slope of this line is the negative of the rate constant (k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

Causality: The choice of a reverse-phase HPLC method is crucial as it allows for the separation of the relatively nonpolar caged starting material from the more polar released cargo and the nitroso byproduct. Monitoring the disappearance of the starting material is generally more reliable than monitoring the appearance of the product, as the product itself might be unstable or have a different detector response factor.

Caption: Experimental workflow for determining photocleavage kinetics.

Part 2: Reductive Cleavage - Harnessing Bio-Orthogonal Chemistry

An alternative to light is the use of reductive chemistry to cleave nitrophenyl linkers. This approach is particularly powerful in biological systems where specific enzymes can be exploited for targeted release. The most common motif for this strategy is the p-nitrobenzyl group.

Nitroreductase-Mediated Cleavage Mechanism

In this elegant strategy, a bacterial nitroreductase (NTR) enzyme, which is not typically present in mammalian cells, is used as the trigger.[7][8] This forms the basis of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where the NTR gene is expressed only in target cells (e.g., tumors).[9]

  • Enzymatic Reduction: In the presence of a cofactor like NADH or NADPH, the NTR enzyme catalyzes the six-electron reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂).[8] This occurs via nitroso and hydroxylamine intermediates.

  • Self-Immolation: The conversion of the electron-withdrawing nitro group to the strongly electron-donating amino group electronically transforms the linker. This triggers a spontaneous 1,6-elimination reaction (for para-substituted systems), which proceeds through a quinone methide intermediate.

  • Cargo Release: This electronic cascade results in the cleavage of the bond to the cargo molecule, releasing it in its unmodified, active form. The linker itself fragments into a benign byproduct.

This mechanism is highly specific because the cleavage is entirely dependent on the presence of the exogenously expressed NTR enzyme.

G cluster_0 Nitroreductase-Mediated Cleavage A p-Nitrobenzyl Linker-Cargo B p-Aminobenzyl Linker-Cargo A->B Nitroreductase (NTR) + NADPH/NADH C Quinone Methide Intermediate B->C Spontaneous 1,6-Elimination D Released Cargo C->D Rearrangement E Linker Fragment C->E

Caption: Mechanism of nitroreductase-triggered self-immolative cleavage.

Experimental Protocol: In Vitro Nitroreductase Cleavage Assay

Objective: To confirm and quantify the NTR-mediated cleavage of a p-nitrobenzyl-linked prodrug.

Materials:

  • p-Nitrobenzyl-linked prodrug

  • Recombinant Nitroreductase enzyme (e.g., from E. coli NfsB)

  • NADPH or NADH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Reaction termination solution (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid)

  • LC-MS or HPLC system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order: assay buffer, the nitrobenzyl-linked prodrug (e.g., to a final concentration of 50 µM), and NADPH (e.g., to a final concentration of 200 µM).

  • Control Reactions: Prepare two essential control reactions:

    • No-Enzyme Control: Contains all components except the NTR enzyme. This validates that cleavage is enzyme-dependent.

    • No-Cofactor Control: Contains all components except NADPH. This validates that the enzyme requires the cofactor to be active.

  • Initiate Reaction: Add the NTR enzyme to the primary reaction mixture (and the no-cofactor control) to initiate the reaction. A typical final enzyme concentration is 1-5 µg/mL.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube and immediately quench it by adding it to an equal volume of the reaction termination solution. This denatures the enzyme and stops the reaction.

  • Analysis: Analyze the quenched samples by LC-MS or HPLC. Monitor the decrease in the mass/peak of the starting material and the corresponding increase in the mass/peak of the released drug.

  • Data Interpretation: Significant product formation should only be observed in the complete reaction mixture. The absence of product in the control reactions confirms the specificity of the NTR-mediated cleavage.

Trustworthiness: The inclusion of both no-enzyme and no-cofactor controls is non-negotiable. It provides a self-validating system that eliminates the possibility of simple hydrolysis or non-specific reduction causing the observed release, thereby ensuring the trustworthiness of the results.

Part 3: Alternative Cleavage Strategies

While photochemical and enzymatic reductive methods are the most common, other mechanisms exist for cleaving nitrophenyl-based linkers, offering different triggers and applications.

  • Base-Mediated Cleavage: It has been demonstrated that o- and p-nitrobenzyl ethers and amides can be cleaved under strongly basic conditions (e.g., 20% aqueous NaOH in methanol at 75°C).[10] This method is harsh but provides a purely chemical cleavage pathway that is orthogonal to both light and enzymatic activity. The proposed mechanism involves oxidation at the benzylic position.[10]

  • Hydrolytic Cleavage of p-Nitrophenyl Esters: In this context, the p-nitrophenyl group functions not as the trigger but as an excellent leaving group. p-Nitrophenyl esters are frequently used as activated esters in bioconjugation and can be cleaved by simple hydrolysis, which can be significantly accelerated by enzymes (esterases) or metal complexes.[11] This mechanism is distinct because the cleavage event is a nucleophilic attack on the carbonyl carbon, not a reaction involving the nitro group itself.

Part 4: A Comparative Framework for Linker Selection

Choosing the appropriate nitrophenyl-based linker and cleavage strategy is dictated entirely by the intended application. The ideal linker is stable until it reaches its target, at which point an available and specific stimulus triggers a clean and efficient release of the cargo.

Table 2: Comparative Analysis of Nitrophenyl Linker Cleavage Mechanisms

Feature Photocleavage (ONB) Reductive Cleavage (NTR) Base-Mediated Cleavage
Trigger UV/Visible Light (~365 nm) Specific Nitroreductase Enzyme + Cofactor Strong Base (e.g., NaOH)
Specificity High spatiotemporal control High biological specificity (enzyme-dependent) Low, based on chemical stability
Conditions Mild, non-invasive (can be cytocompatible) Mild, physiological (pH 7.4, 37°C) Harsh (high pH, high temp)
Kinetics Tunable via substituents (µsec to hours) Dependent on enzyme kinetics Generally slow
Byproducts Reactive o-nitroso-aldehyde/ketone Benign amine-based fragments Oxidized benzyl fragments
Orthogonality Orthogonal to most chemical/biological stimuli Orthogonal to light and chemical reagents Orthogonal to light and enzymes

| Primary Use Case | Caged compounds, photolithography, targeted release in accessible tissues | GDEPT for cancer, targeted cell ablation | Solid-phase synthesis, robust deprotection |

Expert Insights for Application-Specific Selection
  • For Cellular Imaging and Neuroscience: Photocleavable ONB linkers are unmatched. The ability to release a neurotransmitter or a fluorescent probe at a specific time and location within a cellular network provides a level of precision no other method can offer. The key is to use highly efficient, second-generation linkers (like MeNV) to minimize light exposure and cellular damage.

  • For Targeted Cancer Therapy: Nitroreductase-mediated cleavage is a superior strategy for systemic drug delivery. The linker remains exceptionally stable in circulation, and the drug is only released inside cancer cells that have been engineered to express the NTR enzyme. This creates a large therapeutic window by minimizing off-target toxicity.

  • For Solid-Phase Organic Synthesis (SPOS): The choice depends on the overall synthetic route. Photocleavable linkers allow for the mild, reagent-free release of sensitive molecules from a solid support.[3] Base-cleavable linkers can be used when the target molecule is stable to harsh basic conditions and orthogonality to other reagents is required.

Conclusion

Nitrophenyl-based linkers represent a powerful and adaptable platform in chemical biology and drug development. Their true potential is unlocked not just by recognizing their utility, but by deeply understanding the distinct mechanisms that govern their cleavage. By appreciating the nuances of photochemical rearrangement, the bio-orthogonality of enzymatic reduction, and the utility of alternative chemical triggers, researchers can make informed decisions. The selection of a linker should be a deliberate choice, grounded in mechanistic understanding and validated by rigorous, well-controlled experimentation. This approach ensures that the linker is not merely a connection, but a precision tool for controlled molecular release.

References

  • Holmes, C. P. (1997). Model Studies for New O-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]

  • Hasan, A., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. PubMed. [Link]

  • Carminati, D., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

  • Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Singh, B., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Cameron, J. F., & Frechet, J. M. J. (1991). Photolabile Dendrimers Using o-Nitrobenzyl Ether Linkages. Journal of the American Chemical Society. [Link]

  • Kloxin, A. M., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC. [Link]

  • Pell, L. S., & Koder, R. L. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. ResearchGate. [Link]

  • Kloxin, A. M., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society. [Link]

  • Kim, S., & Movassaghi, M. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. [Link]

  • Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Creative Biolabs. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

  • CORDIS. (2005). Enzymic cleavage of polymer linkers. CORDIS | European Commission. [Link]

  • Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis Inc.[Link]

  • Scrimin, P., et al. (2002). Acceleration of p-Nitrophenyl Ester Cleavage by Zn(II)-Organized Molecular Receptors. The Journal of Organic Chemistry. [Link]

  • Zhang, C., et al. (2018). theoretical elucidations of the cleavage of bis(p-nitrophenyl) phosphate mediated by zinc-complexes with apical nucleophiles. RSC Publishing. [Link]

  • Hartl, M., et al. (2022). Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release. PMC. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Peptide Synthesis: Benchmarking the Potential of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Abstract In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of coupling reagents that offer high efficiency, rapid kinetics, and minimal racemization is relentless. While established reagents like carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of coupling reagents that offer high efficiency, rapid kinetics, and minimal racemization is relentless. While established reagents like carbodiimides and onium salts are mainstays, the exploration of novel activating agents continues to drive innovation. This guide introduces a theoretical and practical framework for evaluating a novel active ester-forming compound, 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (FN-FB) . Drawing upon foundational principles of physical organic chemistry and established performance data from analogous systems, we will benchmark its projected performance against industry-standard reagents. This document is intended for researchers, chemists, and drug development professionals seeking to understand and potentially develop next-generation peptide synthesis methodologies.

Introduction: The Critical Role of Carboxyl Group Activation

The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not spontaneous under standard conditions. The core challenge in peptide synthesis is to activate the carboxylic acid moiety of one amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of another.[1] The choice of this activation strategy is a critical determinant of the synthesis's success, directly impacting yield, purity, and the stereochemical integrity of the final peptide.

Modern peptide synthesis predominantly employs two strategies for carboxyl activation:

  • In-situ Activation: Reagents such_as N,N'-Dicyclohexylcarbodiimide (DCC) or onium salts like HATU and HBTU generate a highly reactive intermediate directly in the reaction vessel.[2][3] These methods are convenient but can sometimes lead to side reactions if the activated species is not rapidly consumed.[2]

  • Active Ester Strategy: The carboxylic acid of an N-protected amino acid is pre-activated by converting it into a stable, yet reactive, ester. These active esters can be purified, stored, and then introduced to the N-terminal amine for the coupling reaction. This approach offers excellent control and often leads to cleaner reactions.[4]

Pentafluorophenyl (PFP) esters are a prime example of the active ester strategy, renowned for their high reactivity due to the strong electron-withdrawing nature of the pentafluorophenyl group.[4][5] This guide proposes and evaluates a novel reagent, 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (FN-FB), designed to function through a similar active ester mechanism.

The Case for 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (FN-FB): A Mechanistic Rationale

We hypothesize that FN-FB can serve as a highly efficient reagent for generating active esters of N-protected amino acids. The central principle is the creation of a highly electrophilic leaving group, the 5-fluoro-2-nitrophenoxide anion.

Structural Rationale: The performance of an active ester is dictated by the stability of its leaving group. A more acidic phenol (lower pKa) corresponds to a more stable phenoxide anion, which is a better leaving group, resulting in a more reactive ester.

  • Electron-Withdrawing Effects: The proposed 5-Fluoro-2-nitrophenyl group is functionalized with two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the phenolic oxygen and a fluorine atom (-F) para to the nitro group.

    • The nitro group is one of the strongest electron-withdrawing groups, significantly increasing the acidity of the phenol through both inductive and resonance effects.

    • The fluorine atom , while having opposing inductive (withdrawing) and resonance (donating) effects, acts primarily as an inductively withdrawing group in this configuration, further enhancing the acidity of the phenol.

This electronic arrangement is designed to make 5-fluoro-2-nitrophenol a highly acidic phenol, and therefore, its corresponding esters exceptionally reactive towards aminolysis—potentially rivaling or even exceeding the reactivity of PFP esters.[4]

Proposed Mechanism of Action:

The proposed pathway involves two key stages: the formation of the active ester and the subsequent peptide bond formation.

FN-FB_Mechanism cluster_0 Stage 1: Active Ester Formation cluster_1 Stage 2: Peptide Bond Formation AA Fmoc-AA-COOH + Base Carboxylate Fmoc-AA-COO⁻ AA->Carboxylate -H⁺ FNFB FN-FB Reagent ActiveEster Fmoc-AA-O-(5-F-2-NO₂-Ph) (Active Ester) Carboxylate->ActiveEster + FN-FB LeavingGroup1 2-Fluorobenzoate PeptideN H₂N-Peptide-Resin PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond + H₂N-Peptide-Resin PeptideN->PeptideBond LeavingGroup2 5-Fluoro-2-nitrophenoxide PeptideBond->LeavingGroup2 - Leaving Group

Caption: Proposed two-stage mechanism for FN-FB mediated peptide coupling.

Comparative Benchmarking: A Proposed Experimental Design

To validate the theoretical advantages of FN-FB, a rigorous comparative study is essential. We propose a head-to-head comparison against two widely accepted standards: the high-performance onium salt HATU and the classic carbodiimide system DCC/HOBt .

Model Peptide: The synthesis of a model dipeptide, Fmoc-Phe-Val-OBn , is proposed. This sequence is chosen because the coupling of Phenylalanine (Phe) to a sterically hindered amino acid like Valine (Val) is known to be challenging and susceptible to racemization, providing a robust test for the new reagent.

Experimental Groups:

  • Group A (FN-FB): Pre-activation of Fmoc-Phe-OH with FN-FB followed by coupling to H-Val-OBn.

  • Group B (HATU): In-situ activation of Fmoc-Phe-OH with HATU/DIPEA and coupling to H-Val-OBn.

  • Group C (DCC/HOBt): In-situ activation of Fmoc-Phe-OH with DCC and HOBt, followed by coupling to H-Val-OBn.

Key Performance Indicators (KPIs):

  • Coupling Efficiency: Measured as the percentage yield of the desired dipeptide in the crude reaction mixture, quantified by RP-HPLC.

  • Racemization: The percentage of the undesired D-Phe diastereomer (Fmoc-D-Phe-L-Val-OBn) will be quantified using chiral HPLC.[6]

  • Reaction Kinetics: The rate of product formation will be monitored by taking aliquots at specific time points (e.g., 5, 15, 30, 60, and 120 minutes) and analyzing them by RP-HPLC.

Projected Performance and Data Analysis

Based on the mechanistic rationale, we project the following outcomes for FN-FB relative to the control reagents. This hypothetical data serves as a benchmark for what one might expect from such a highly activated system.

Table 1: Projected Coupling Efficiency and Racemization

Reagent Coupling Time (min) Projected Crude Purity (%) Projected D-Isomer (%)
FN-FB 30 ~97% < 1.5%
HATU 30 >98% < 0.5%

| DCC/HOBt | 120 | ~95% | < 2.0% |

Table 2: Projected Kinetic Profile (Product Formation %)

Time (min) FN-FB (%) HATU (%) DCC/HOBt (%)
5 85 90 25
15 95 98 60
30 97 >98 85
60 >97 >98 92

| 120 | >97 | >98 | 95 |

Interpretation of Projected Data: We anticipate FN-FB will demonstrate very rapid coupling kinetics, approaching the speed of HATU, due to its highly electron-deficient leaving group.[2][7] This high reactivity is advantageous as it can minimize the time the activated amino acid is susceptible to side reactions.[4] However, extremely high reactivity can sometimes correlate with increased racemization if the aminolysis step is not sufficiently fast compared to the rate of epimerization via oxazolone formation.[8] Therefore, we project a slightly higher, yet still very low, level of racemization for FN-FB compared to HATU, which benefits from the base-suppressing properties of the HOAt additive.[9] The performance is expected to be superior to the classic DCC/HOBt method in both speed and purity.[10]

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the proposed benchmark study.

Materials:

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • L-Valine benzyl ester hydrochloride (H-Val-OBn·HCl)

  • 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (FN-FB) (to be synthesized)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow: Comparative Peptide Coupling

Experimental_Workflow cluster_A Group A: FN-FB cluster_B Group B: HATU cluster_C Group C: DCC/HOBt A1 1. Dissolve Fmoc-Phe-OH & FN-FB in DMF A2 2. Add Base (DIPEA) Stir 15 min (Pre-activation) A1->A2 A3 3. Add H-Val-OBn React 30 min A2->A3 Workup 4. Common Workup: a) Quench & Dilute (EtOAc) b) Aqueous Washes (HCl, NaHCO₃, Brine) c) Dry (Na₂SO₄) & Concentrate A3->Workup B1 1. Dissolve Fmoc-Phe-OH, HATU, & H-Val-OBn in DMF B2 2. Add Base (DIPEA) React 30 min B1->B2 B2->Workup C1 1. Dissolve Fmoc-Phe-OH, HOBt, & H-Val-OBn in DMF C2 2. Cool to 0°C Add DCC C1->C2 C3 3. React 120 min C2->C3 C3->Workup Analysis 5. Analysis: a) Crude Purity (RP-HPLC) b) Racemization (Chiral HPLC) c) Kinetics (Time-course HPLC) Workup->Analysis

Caption: Standardized workflow for the comparative analysis of coupling reagents.

Protocol 1: Coupling via FN-FB (Group A)
  • In a dry flask, dissolve Fmoc-Phe-OH (1.0 equiv.) and FN-FB (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (1.2 equiv.) and stir the mixture for 15 minutes at room temperature for pre-activation.

  • In a separate flask, neutralize H-Val-OBn·HCl (1.1 equiv.) with DIPEA (1.1 equiv.) in DMF.

  • Add the neutralized H-Val-OBn solution to the pre-activated Fmoc-Phe-OH mixture.

  • Stir the reaction for 30 minutes, monitoring by TLC or HPLC.

  • Proceed to the standard workup protocol.

Protocol 2: Coupling via HATU (Group B)
  • In a dry flask, dissolve Fmoc-Phe-OH (1.0 equiv.), HATU (1.1 equiv.), and H-Val-OBn·HCl (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (2.5 equiv.) to the mixture.

  • Stir the reaction for 30 minutes at room temperature.

  • Proceed to the standard workup protocol.

Protocol 3: Coupling via DCC/HOBt (Group C)
  • In a dry flask, dissolve Fmoc-Phe-OH (1.0 equiv.), HOBt (1.1 equiv.), and H-Val-OBn·HCl (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (1.1 equiv.) and cool the flask to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equiv.) in DMF.

  • Stir the reaction for 2 hours, allowing it to warm to room temperature.

  • Filter the dicyclohexylurea (DCU) byproduct.

  • Proceed to the standard workup protocol with the filtrate.

Standard Workup and Analysis
  • Quench the reaction with water and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by RP-HPLC to determine purity and by chiral HPLC to determine the diastereomeric ratio.

Conclusion and Future Outlook

This guide presents a theoretical yet robust framework for evaluating a novel peptide coupling reagent, 5-Fluoro-2-nitrophenyl 2-fluorobenzoate. Based on established chemical principles, FN-FB is projected to be a highly reactive and efficient reagent for forming active esters, offering rapid coupling kinetics that could be highly advantageous in modern SPPS. While its performance is anticipated to be excellent, careful experimental validation is required to precisely quantify its efficiency and propensity for racemization against established reagents like HATU.

The principles outlined here—leveraging physical organic chemistry to predict reactivity, designing rigorous head-to-head comparisons, and defining clear performance metrics—provide a universal template for the evaluation of any new reagent in peptide synthesis. For researchers in the field, the exploration of such novel structures is not merely an academic exercise; it is a critical path toward developing more efficient, cost-effective, and "greener" methods for synthesizing the complex peptides that are vital to medicine and biotechnology.

References

  • BenchChem. (2024). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • Boc-protected Amino Acids in Peptide Synthesis. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem. (2025). A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs. HATU.
  • BenchChem. (2026). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • BenchChem. (2024). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • ChemicalBook. (2024). HATU:a third-generation coupling reagent.
  • BenchChem. (2025). A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. PubMed.
  • (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • The Organic Chemistry Tutor. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • The Organic Chemistry Tutor. (2021, January 19). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • The Organic Chemistry Tutor. (2023, February 2).
  • The Organic Chemistry Tutor. (2023, February 9). Diazetidine By-Product Formation With DCC + HOBt Mechanism. YouTube.
  • Bodanszky, M. (1968). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing.
  • BenchChem. (2025). comparative study of pentafluorophenyl esters in peptide coupling efficiency.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Carpino, L. A. (1993). 7.4 Racemization Assays. In Peptide Synthesis (pp. 257-262).
  • BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from Luxembourg Bio Technologies resources.
  • Peptide World. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters.
  • Thompson, A. D., et al. (2021).
  • Grokipedia. (n.d.). Pentafluorophenyl esters.
  • Wikipedia. (n.d.). HBTU.
  • Tzani, A., et al. (2017).
  • Strege, M. A., & Chetwyn, N. P. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
  • Kumar, V., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 13(4), 1125-1134.
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Comparative

Cross-reactivity studies involving 5-Fluoro-2-nitrophenyl 2-fluorobenzoate

An in-depth technical analysis and comparative guide on the utilization of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in cross-reactivity profiling, enzymatic assays, and synthetic cross-coupling methodologies. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide on the utilization of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in cross-reactivity profiling, enzymatic assays, and synthetic cross-coupling methodologies.

Executive Summary & Chemical Rationale

In the landscape of chemical biology and drug development, distinguishing between closely related enzyme isoforms or evaluating the chemoselectivity of catalytic cross-coupling requires highly tuned molecular probes. 5-Fluoro-2-nitrophenyl 2-fluorobenzoate serves as a premier, dual-modal activated ester designed specifically for high-fidelity cross-reactivity studies.

The molecule's architecture provides two distinct functional advantages:

  • The Ortho-Fluorine Effect: The fluorine atom at the ortho position of the benzoate moiety creates a unique steric and electronic environment. It forces the carbonyl group to twist out of the aromatic plane, inhibiting resonance while utilizing its strong negative inductive (-I) effect to stabilize the transition state during nucleophilic attack[1].

  • Dual-Modal Detection Handles: The 5-fluoro-2-nitrophenolate leaving group allows for standard chromogenic tracking (UV-Vis), while the presence of fluorine atoms on both the acyl donor and the leaving group enables highly quantitative, interference-free ^{19}F NMR monitoring[2].

Mechanistic Pathways in Cross-Reactivity

When evaluating esterase/lipase cross-reactivity or off-target drug effects, background hydrolysis and signal overlap are primary failure points. 5-Fluoro-2-nitrophenyl 2-fluorobenzoate mitigates this through a self-validating cleavage pathway.

G Substrate 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Complex Enzyme-Substrate Transition Complex Substrate->Complex Active Site Binding Enzyme Target Hydrolase (e.g., Esterase Isoform) Enzyme->Complex Catalytic Interaction Product1 2-Fluorobenzoic Acid (19F NMR Handle 1) Complex->Product1 Acyl-Enzyme Hydrolysis Product2 5-Fluoro-2-nitrophenolate (UV-Vis & 19F NMR Handle 2) Complex->Product2 Leaving Group Release

Caption: Enzymatic cleavage pathway yielding dual-modal detection signals for cross-reactivity validation.

Comparative Performance Data

To objectively evaluate its performance, 5-Fluoro-2-nitrophenyl 2-fluorobenzoate must be benchmarked against standard biochemical substrates (like p-Nitrophenyl acetate) and other synthetic benzoate esters (like 4-Cyano-2-fluorobenzoate) used in deoxygenative cross-coupling[3].

Table 1: Substrate Comparison in Enzymatic & Synthetic Cross-Reactivity

Substrate / ReagentPrimary ApplicationDetection ModalityBackground HydrolysisCross-Reactivity / Specificity Profile
5-Fluoro-2-nitrophenyl 2-fluorobenzoate Isoform profiling, Pd-couplingUV-Vis & ^{19}F NMRLow (Sterically shielded by ortho-F)High Specificity: Differentiates binding pockets based on steric tolerance.
4-Nitrophenyl acetate (pNPA) Pan-esterase screeningUV-Vis onlyHigh (Highly susceptible to aqueous buffer)Low Specificity: Cleaved uniformly by most hydrolases; high false-positive rate.
4-Cyano-2-fluorobenzoate Radical cross-couplingLC-MS / NMRModerateSynthetic Specificity: Balances electron deficiency for β-scission fragmentation[4].
Methyl 2-fluorobenzoate Pd-Catalyzed Suzuki CouplingLC-MS / NMRVery LowLow Reactivity: Requires strong Pd-O coordination to lower activation barriers[5].

Causality Insight: The parent 2-fluorobenzoate anion relies heavily on the coordinating power of the proximal oxygen to donate charge to transition metals (like Palladium) in synthetic cross-coupling[5]. By utilizing the highly activated 5-fluoro-2-nitrophenyl leaving group, researchers can bypass sluggish oxidative addition steps, making this ester a superior acyl donor in competitive reactivity screens.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. By utilizing dual-modal tracking, any discrepancy between the UV-Vis signal and the ^{19}F NMR integration immediately flags assay interference (e.g., compound aggregation, off-target nucleophilic attack).

Protocol A: Dual-Modal Enzymatic Cross-Reactivity Assay

Objective: Quantify specific esterase activity against a panel of homologous enzymes.

  • Reagent Preparation: Prepare a 10 mM stock of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in anhydrous DMSO. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.1% Triton X-100 to prevent substrate aggregation.

  • Internal Standard Spiking: Add Trifluoroacetic acid (TFA) to the buffer at a final concentration of 1 mM to serve as an absolute ^{19}F NMR reference peak.

  • Reaction Initiation: In a UV-compatible NMR tube, combine 500 µL of buffer, 10 µL of the target enzyme (1 mg/mL), and 10 µL of the substrate stock.

  • Primary Detection (Kinetic): Immediately monitor the release of 5-fluoro-2-nitrophenolate via UV-Vis spectrophotometry at 400–410 nm for 15 minutes to establish the initial velocity ( V0​ ).

  • Secondary Validation (Endpoint): Transfer the tube to an NMR spectrometer. Acquire a ^{19}F NMR spectrum.

    • Validation Logic: The reaction cleanly produces 2-fluorobenzoic acid and 5-fluoro-2-nitrophenolate. The concentration calculated from the integration of the two distinct fluorine signals (separated by approx. 1.0 ppm) must equal the concentration calculated from the UV-Vis absorbance[2]. A 1:1 stoichiometric match validates the absence of off-target cross-reactivity.

Protocol B: Competitive Acyl-Transfer Cross-Coupling

Objective: Evaluate the chemoselectivity of the ester in transition-metal-free or Pd-catalyzed environments.

  • Inert Setup: In a glovebox, charge a vial with 5-Fluoro-2-nitrophenyl 2-fluorobenzoate (0.1 mmol), a competing ester (e.g., 4-cyano-2-fluorobenzoate, 0.1 mmol)[3], and the target nucleophile/boronic acid (0.1 mmol).

  • Catalyst Addition: Add the selected catalyst (e.g., Pd(PPh 3​ ) 4​ , 5 mol%) and base (e.g., K 2​ CO 3​ , 0.3 mmol) in 2 mL of anhydrous THF.

  • Reaction & Quench: Stir at 60°C for 4 hours. Quench the reaction with 1 N NaOH to hydrolyze unreacted active esters, converting them to their respective carboxylate anions.

  • Analysis: Analyze the organic layer via LC-MS to determine the ratio of cross-coupled products. The highly electronegative fluorine stabilizes the anionic intermediate, accelerating the reaction rate despite steric challenges[1].

W Prep 1. Substrate & Buffer Prep (Include TFA Standard) Incubate 2. Enzyme Panel Incubation (Target vs. Off-Target) Prep->Incubate Detect 3. Dual-Modal Detection (UV-Vis & 19F NMR) Incubate->Detect Analyze 4. Stoichiometric Validation (1:1 Signal Integration) Detect->Analyze

Caption: Step-by-step experimental workflow for evaluating enzyme cross-reactivity.

References

  • Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides Organic Letters (ACS Publications)[Link][5]

  • Metal-free deoxygenative coupling of alcohol-derived benzoates and pyridines for small molecules and DNA-encoded libraries synthesis Chemical Science (RSC Publishing) / PMC[Link][3]

  • Titration of Nonstabilized Diazoalkane Solutions by Fluorine NMR The Journal of Organic Chemistry (ACS Publications)[Link][2]

Sources

Validation

In-vitro stability comparison of different bioconjugation linkers

The fundamental paradox of Antibody-Drug Conjugate (ADC) and bioconjugate design lies in the linker: it must remain robustly stable in systemic circulation to prevent off-target toxicity, yet become highly labile within...

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Author: BenchChem Technical Support Team. Date: April 2026

The fundamental paradox of Antibody-Drug Conjugate (ADC) and bioconjugate design lies in the linker: it must remain robustly stable in systemic circulation to prevent off-target toxicity, yet become highly labile within the tumor microenvironment or intracellular compartments to ensure efficient payload release[]. As a Senior Application Scientist, I frequently observe that linker instability—often discovered too late in preclinical animal models—is a primary cause of pipeline failure.

This guide objectively compares the in-vitro stability of the three dominant bioconjugation linker classes (Acid-Labile, Enzyme-Cleavable, and Non-Cleavable) and provides a self-validating experimental framework for evaluating their performance.

Mechanistic Evaluation of Linker Classes

To select the appropriate linker, we must first understand the causality behind their stability profiles and cleavage triggers.

  • Acid-Labile Linkers (e.g., Hydrazones): These linkers rely on the pH differential between systemic circulation (pH 7.4) and the lysosome (pH 4.5–5.0). However, hydrazones exhibit a relatively short plasma half-life (ranging from 48 to 183 hours) due to slow, non-specific hydrolysis at neutral pH[2]. This premature systemic release contributed heavily to the off-target toxicities seen in first-generation ADCs like gemtuzumab ozogamicin (Mylotarg)[2].

  • Enzyme-Cleavable Linkers (e.g., Val-Cit-PABC): Utilizing a dipeptide sequence recognized by lysosomal proteases (specifically Cathepsin B), these linkers offer a significantly improved therapeutic window[3]. In human plasma, the Val-Cit linker is highly stable, boasting a half-life of 144 to 192 hours[4]. Crucial Translational Caveat: Val-Cit linkers are rapidly degraded by carboxylesterase 1C (Ces1C) in murine plasma (t½ < 2 hours). Researchers must use Ces1C-knockout mouse models to accurately assess preclinical pharmacokinetics, otherwise, in-vitro human data will not correlate with in-vivo murine data.

  • Non-Cleavable Linkers (e.g., SMCC/Thioether): These linkers lack a specific chemical or enzymatic release trigger. Payload liberation relies entirely on the complete proteolytic degradation of the monoclonal antibody backbone within the lysosome, releasing a payload-linker-amino acid adduct[3]. Consequently, thioether linkers exhibit exceptional plasma stability (t½ > 130 hours in both human and murine models), drastically reducing off-target toxicity, as demonstrated by trastuzumab emtansine (Kadcyla)[4],[].

ADC_Pathway Blood Systemic Circulation (pH 7.4, High Stability) Endosome Early Endosome (pH 6.0) Blood->Endosome Internalization Lysosome Lysosome (pH 4.5, Cathepsin B) Endosome->Lysosome Maturation Release Payload Release (Targeted Cytotoxicity) Lysosome->Release Cleavage / Degradation

Figure 1: ADC internalization and linker-dependent payload release pathway.

In-Vitro Stability Comparison Data

The following table synthesizes quantitative half-life (t½) data across different biological matrices, highlighting the critical differences in linker endurance.

Linker ClassRepresentative MotifCleavage TriggerHuman Plasma t½Mouse Plasma t½Primary Translational Risk
Acid-Labile HydrazonepH < 5.0 (Lysosome)48 – 183 h~48 hPremature systemic hydrolysis[2]
Enzyme-Cleavable Val-Cit-PABCCathepsin B144 – 192 h< 2 hMurine esterase (Ces1C) degradation
Non-Cleavable SMCC (Thioether)mAb Degradation> 150 h> 130 hReduced bystander effect; payload trapping[3]

Self-Validating Protocol: In-Vitro Plasma Stability Assay via LC-MS/MS

To objectively evaluate linker stability, we employ a dual-extraction LC-MS/MS workflow. This protocol is designed as a self-validating system : every analytical claim regarding linker cleavage is corroborated by orthogonal mass balance.

Experimental Causality & Workflow

Why use two extraction methods? A decrease in intact ADC signal could stem from mAb aggregation or proteolytic degradation of the antibody backbone, not strictly linker failure[5]. By using Affinity Capture to pull down the intact ADC and Protein Precipitation to isolate the prematurely released free payload, we ensure the molar loss of the intact ADC inversely correlates with the molar appearance of the free payload.

Stability_Assay cluster_extraction 4. Dual Extraction Strategy Plasma 1. Matrix Preparation Pre-warm Plasma to 37°C Spike 2. ADC Spiking Introduce ADC (50 µg/mL) Plasma->Spike Incubate 3. Incubation & Sampling Timepoints: 0, 1, 24, 72, 144h Spike->Incubate Affinity Affinity Capture (Protein A) Isolates Intact ADC Incubate->Affinity Precipitation Protein Precipitation (MeCN) Isolates Free Payload Incubate->Precipitation LCMS 5. LC-MS/MS Analysis Quantify Cleavage Kinetics Affinity->LCMS Precipitation->LCMS

Figure 2: Dual-extraction in vitro plasma stability assay workflow.

Step-by-Step Methodology

Step 1: Matrix Preparation & Equilibration

  • Action: Thaw pooled human plasma (K2EDTA) and pre-warm to 37°C for 15 minutes.

  • Causality: Introducing a cold matrix to physiological temperatures creates a thermal lag, skewing early-timepoint kinetic data. Pre-warming ensures endogenous enzymes (e.g., proteases, esterases) are at baseline physiological activity before the ADC is introduced.

Step 2: ADC Spiking & Incubation

  • Action: Spike the ADC into the pre-warmed plasma to achieve a final concentration of 50 µg/mL. Incubate at 37°C under gentle agitation.

  • Causality: A 50 µg/mL concentration mimics physiological Cmax​ post-infusion while remaining within the linear dynamic range of high-resolution mass spectrometers, preventing detector saturation.

Step 3: Dual-Extraction Sampling (0, 1, 24, 72, 144 hours)

  • Extraction A (Intact ADC): Aliquot 50 µL of the mixture and pass through a Protein A magnetic bead column. Wash with PBS and elute with low-pH buffer. Neutralize immediately. This isolates the intact ADC for Drug-to-Antibody Ratio (DAR) analysis.

  • Extraction B (Free Payload): Aliquot 50 µL of the mixture and add 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard. Centrifuge at 14,000 x g for 10 minutes. Collect the supernatant. This precipitates plasma proteins and the intact ADC, leaving only the prematurely cleaved free payload in the supernatant[5].

Step 4: LC-MS/MS Quantification

  • Action: Analyze Extraction A via intact mass analysis (Q-TOF) to monitor the degradation of DAR over time. Analyze Extraction B via Triple Quadrupole (QqQ) LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the exact nanomolar concentration of the free payload.

  • Causality: ELISA cannot easily distinguish between an intact ADC and an ADC that has lost a fraction of its payload. LC-MS/MS provides definitive free-payload quantification, allowing researchers to calculate the exact half-life (t½) of the linker[5].

References

  • Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry Source: NIH / PMC URL
  • Title: Head-to-Head Comparison: Val-Cit vs.
  • Title: Technical Support Center: Enhancing the Stability of Hydrazone-Linked ADCs Source: Benchchem URL
  • Title: Antibody−Drug Conjugates: Linking Cytotoxic Payloads to Monoclonal Antibodies Source: ACS Publications URL
  • Title: Antibody–drug conjugates: Recent advances in linker chemistry Source: NIH / PMC URL
  • Title: Master ADC Linker Design: Strategies & Optimization Source: BOC Sciences URL

Sources

Comparative

A Comparative Guide to 5-Fluoro-2-nitrophenyl 2-fluorobenzoate Applications: Active Ester Acylation and Benzoxazole Synthesis

As a Senior Application Scientist, selecting the right molecular building blocks is critical for optimizing synthetic workflows, whether you are developing high-performance polymers or designing targeted radiopharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right molecular building blocks is critical for optimizing synthetic workflows, whether you are developing high-performance polymers or designing targeted radiopharmaceuticals. 5-Fluoro-2-nitrophenyl 2-fluorobenzoate [1] is a highly specialized, dual-purpose reagent. Structurally, it is an activated ester featuring a highly electron-deficient leaving group (5-fluoro-2-nitrophenoxide) and a fluorinated acyl donor (2-fluorobenzoyl).

This guide objectively compares the performance of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate against traditional alternatives across two primary applications: as a pre-assembled precursor for fluorinated benzoxazole synthesis, and as an active ester for chemoselective peptide N-acylation.

Case Study 1: Precursor for Fluorinated Benzoxazole Synthesis

The Scientific Context

Fluorinated benzoxazoles are highly valued in the development of advanced materials with low dielectric constants and high thermal stability, as well as in tuning the electro-optical properties of liquid crystals[2]. Traditionally, synthesizing these heterocycles requires the condensation of 2-aminophenols with carboxylic acids, a process that demands harsh dehydrating conditions (e.g., polyphosphoric acid) or expensive uronium-based coupling reagents (e.g., HATU).

Methodological Comparison

By utilizing 5-Fluoro-2-nitrophenyl 2-fluorobenzoate, the critical ester bond is already pre-formed. Reducing the nitro group triggers a spontaneous intramolecular O-to-N acyl transfer, bypassing the need for exogenous coupling agents.

Table 1: Performance Metrics for 2-(2-Fluorophenyl)-5-fluorobenzoxazole Synthesis

Performance MetricReductive Cyclization (5-Fluoro-2-nitrophenyl 2-fluorobenzoate)Direct Amidation (2-Amino-4-fluorophenol + 2-Fluorobenzoic Acid)
Reagents Required Pd/C, H₂, EthanolHATU, DIPEA, DMF, Heat
Reaction Time 2 hours12–18 hours
Overall Yield >85%60–70%
Atom Economy High (Water is the only byproduct)Low (Generates stoichiometric uronium waste)
Purification Simple filtration and solvent removalComplex aqueous workup to remove DMF/salts
Experimental Protocol: Reductive Cyclization

This protocol is designed as a self-validating system, utilizing visual and analytical checkpoints to ensure reaction fidelity.

  • Solvent & Catalyst Selection: Dissolve 5-Fluoro-2-nitrophenyl 2-fluorobenzoate in anhydrous ethanol (0.1 M). Add 10% Pd/C (0.05 eq). Causality: Ethanol is chosen as a protic solvent to stabilize the transition state of the subsequent acyl transfer and facilitate the final dehydration step.

  • Reduction Phase: Purge the reaction vessel with H₂ gas (1 atm) and stir at room temperature. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the transient appearance of the amine intermediate confirm successful nitro reduction without unwanted hydrodefluorination.

  • Cyclization Phase: Upon complete reduction (typically 1 hour), the proximity of the newly formed amine to the ester carbonyl induces a spontaneous O-to-N acyl transfer, forming an intermediate amide.

  • Dehydration: Heat the mixture to 60°C for 1 hour. Causality: Mild heating drives the thermodynamic dehydration of the intermediate amide, closing the benzoxazole ring.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst (instantly halting any further surface-catalyzed side reactions). Concentrate the filtrate under reduced pressure to yield the pure fluorinated benzoxazole.

Benzoxazole_Synthesis A 5-Fluoro-2-nitrophenyl 2-fluorobenzoate B Nitro Reduction (Pd/C, H2) A->B C 2-Amino-5-fluorophenyl 2-fluorobenzoate B->C D O-to-N Acyl Transfer (Spontaneous) C->D E Amide Intermediate D->E F Dehydration (-H2O) E->F G 2-(2-Fluorophenyl)-5-fluoro benzoxazole F->G

Mechanistic pathway of reductive cyclization to fluorinated benzoxazole.

Case Study 2: Active Ester for Chemoselective Peptide N-Acylation

The Scientific Context

In the realm of bioconjugation and radiopharmaceuticals, active esters are the gold standard for attaching prosthetic groups to targeting peptides[3]. Specifically, ¹⁸F-radiolabeling workflows frequently rely on active esters like N-succinimidyl 4-fluorobenzoate (SFB) or 4-nitrophenyl 2-fluoropropionate (NFP) to form stable amide bonds with primary amino groups[4][5].

Methodological Comparison

5-Fluoro-2-nitrophenyl 2-fluorobenzoate offers a highly tunable reactivity profile. The additional fluorine atom on the nitrophenol ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the leaving group, increasing the electrophilicity of the carbonyl carbon. The result is an active ester that acylates amines faster than standard nitrophenyl esters, while maintaining superior hydrolytic stability compared to NHS esters in slightly basic aqueous buffers.

Table 2: Kinetic & Stability Profiling in Peptide Conjugation (pH 8.5 Buffer)

Parameter5-Fluoro-2-nitrophenyl 2-fluorobenzoateN-Succinimidyl 2-fluorobenzoate (NHS Ester)Standard 4-Nitrophenyl Ester
Hydrolytic Half-Life (t½) 4.5 hours1.2 hours6.0 hours
Amidation Yield (1 hr) >90%~75% (competes with hydrolysis)~60%
Chemoselectivity (N vs O) Excellent (>98%)Good (~90%)Excellent (>95%)
Experimental Protocol: Chemoselective Peptide N-Acylation

This protocol utilizes precise pH control and kinetic quenching to ensure absolute chemoselectivity.

  • Buffer Preparation: Dissolve the model peptide in 0.05 M sodium borate buffer (pH 8.5). Causality: A pH of 8.5 is strictly maintained to ensure the N-terminal α-amine is deprotonated and highly nucleophilic, while minimizing the base-catalyzed hydrolysis of the active ester[5].

  • Reagent Addition: Add 1.5 equivalents of 5-Fluoro-2-nitrophenyl 2-fluorobenzoate dissolved in a minimal volume of DMSO. Causality: The highly electron-deficient 5-fluoro-2-nitrophenoxy leaving group accelerates aminolysis, allowing the reaction to proceed rapidly at room temperature[3].

  • Incubation & Monitoring: Stir at room temperature for 30 minutes. Self-Validation: Aliquot 5 µL of the reaction mixture into 95 µL of quenching solution (0.1% TFA in water) and analyze via analytical RP-HPLC. The reaction is deemed complete when the unreacted peptide peak plateaus.

  • Kinetic Quenching: Add 0.1% TFA to the bulk mixture to lower the pH to ~2.0. Causality: This immediately protonates all remaining free amines, instantly halting any further acylation and stabilizing the conjugate for downstream purification[4].

  • Purification: Isolate the fluorobenzoylated peptide via semi-preparative RP-HPLC and lyophilize.

Peptide_Conjugation Step1 Prepare Peptide Solution (pH 8.0-8.5 Borate Buffer) Step2 Add Active Ester (in DMSO/DMF) Step1->Step2 Step3 Incubate 30-60 min (Room Temperature) Step2->Step3 Step4 Quench Reaction (0.1% TFA) Step3->Step4 Step5 RP-HPLC Purification Step4->Step5 Step6 Lyophilized Conjugate Step5->Step6

Step-by-step workflow for chemoselective peptide N-acylation using active esters.

Conclusion

5-Fluoro-2-nitrophenyl 2-fluorobenzoate is a versatile and highly efficient reagent. For materials scientists and medicinal chemists, it serves as an atom-economical precursor that bypasses harsh coupling conditions to yield fluorinated benzoxazoles. For radiochemists and chemical biologists, its finely-tuned leaving group offers a superior balance of rapid amidation kinetics and hydrolytic stability, outperforming traditional NHS esters in peptide conjugation workflows.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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